Product packaging for 3-Amino-1-(4-bromophenyl)urea(Cat. No.:CAS No. 2646-26-6)

3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669
CAS No.: 2646-26-6
M. Wt: 230.06 g/mol
InChI Key: UCRZHEPROLFSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-1-(4-bromophenyl)urea is a useful research compound. Its molecular formula is C7H8BrN3O and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN3O B1283669 3-Amino-1-(4-bromophenyl)urea CAS No. 2646-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(4-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRZHEPROLFSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key isocyanate intermediate followed by its reaction with hydrazine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Synthesis of 4-bromophenyl isocyanate: This intermediate is prepared from 4-bromoaniline via phosgenation, utilizing triphosgene as a safer alternative to phosgene gas.

  • Formation of this compound: The target compound is synthesized by the reaction of 4-bromophenyl isocyanate with hydrazine hydrate.

This pathway is reliable and utilizes readily available starting materials, making it suitable for laboratory-scale synthesis.

Experimental Protocols

Step 1: Synthesis of 4-bromophenyl isocyanate

This procedure is adapted from established methods for the synthesis of aryl isocyanates from anilines using triphosgene.[1][2][3]

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromoaniline172.03203.44 g
Triphosgene296.757.33 (0.37 eq)2.18 g
Triethylamine (Et₃N)101.19446.1 mL
Dichloromethane (CH₂Cl₂)--60 mL

Procedure:

  • To a stirred solution of triphosgene (2.18 g, 7.33 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, a solution of 4-bromoaniline (3.44 g, 20 mmol) in dichloromethane (10 mL) is added dropwise at room temperature.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then cooled to -35°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Triethylamine (6.1 mL, 44 mmol) is added dropwise to the cooled mixture, ensuring the temperature remains below -30°C.

  • After the addition of triethylamine, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature slowly and stirred for 2 hours.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting slurry is purified by vacuum distillation or sublimation to yield 4-bromophenyl isocyanate as a colorless solid.

Expected Yield and Characterization:

  • Yield: 60-70%

  • Appearance: Colorless solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H)[1]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 132.7, 126.4, 119.1[1]

Step 2: Synthesis of this compound

This procedure is based on the general reaction of aryl isocyanates with hydrazine to form semicarbazides.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Bromophenyl isocyanate198.02101.98 g
Hydrazine hydrate (~64%)50.06 (as H₂NNH₂·H₂O)11~0.69 mL
Ethanol--20 mL

Procedure:

  • In a round-bottomed flask, dissolve 4-bromophenyl isocyanate (1.98 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add hydrazine hydrate (~0.69 mL, 11 mmol) dropwise with stirring at room temperature. The addition is mildly exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate should be observed.

  • The precipitate is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Expected Yield and Characterization:

  • Yield: Quantitative or near-quantitative yields are expected for this type of reaction.

  • Appearance: White solid.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical flow of the experimental work.

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline 4-Bromophenyl_isocyanate 4-Bromophenyl isocyanate 4-Bromoaniline->4-Bromophenyl_isocyanate Step 1: Phosgenation Triphosgene Triphosgene Triphosgene->4-Bromophenyl_isocyanate Target_Product This compound 4-Bromophenyl_isocyanate->Target_Product Step 2: Semicarbazide formation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Target_Product

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Isocyanate Synthesis cluster_step2 Step 2: Semicarbazide Formation A Dissolve Triphosgene in CH₂Cl₂ B Add 4-Bromoaniline solution A->B C Cool to -35°C B->C D Add Triethylamine C->D E Warm to RT and stir D->E F Solvent Removal E->F G Purification (Distillation/Sublimation) F->G H Dissolve 4-Bromophenyl isocyanate in Ethanol G->H Intermediate I Add Hydrazine hydrate H->I J Stir at RT I->J K Filter Precipitate J->K L Wash with cold Ethanol K->L M Dry under vacuum L->M

Caption: Step-by-step experimental workflow for the synthesis.

References

"3-Amino-1-(4-bromophenyl)urea" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and potential context of 3-Amino-1-(4-bromophenyl)urea. The information is compiled from various chemical databases and literature sources to serve as a foundational guide for research and development applications.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-bromophenyl)hydrazine-1-carboxamide, is a semicarbazide derivative. It is characterized by a urea-like core where a 4-bromophenyl group is attached to one nitrogen atom and an amino group is attached to the other.

Table 1: Chemical Identifiers and Structural Data

Identifier Value Source
CAS Number 2646-26-6 [1][2]
Molecular Formula C₇H₈BrN₃O [1]
IUPAC Name N-(4-bromophenyl)hydrazinecarboxamide
Synonyms 1-Amino-3-(4-bromophenyl)urea [1]

| InChI Key | UCRZHEPROLFSAB-UHFFFAOYSA-N | |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 230.06 g/mol [1]
Melting Point 228-232 °C
Physical Form Powder
Purity Typically ≥95% [1][2]

| Storage Temperature | Room Temperature | |

Table 3: Computed Chemical Properties

Property Value Source
Topological Polar Surface Area (TPSA) 70.64 Ų [1]
LogP (octanol-water partition coeff.) 1.6487 [1]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 2 [1]

| Rotatable Bonds | 1 |[1] |

Chemical Structure

The structure of this compound consists of a central urea functional group. A bromine-substituted phenyl ring is bonded to one of the urea nitrogens, and a hydrazine-like amino group is attached to the other.

Figure 1: Chemical structure of this compound.

Experimental Protocols & Synthesis

Proposed Synthesis of this compound:

A likely synthesis involves the reaction of 4-bromophenyl isocyanate with hydrazine .

  • Step 1: Reaction Setup: 4-bromophenyl isocyanate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Reagent Addition: A solution of hydrazine (or hydrazine hydrate) in the same solvent is added dropwise to the isocyanate solution at a controlled temperature, typically 0 °C to room temperature, with stirring.

  • Step 3: Reaction and Work-up: The reaction mixture is stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid product is typically collected by filtration, washed with a cold solvent to remove unreacted starting materials, and then dried under a vacuum.

  • Step 4: Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Figure 2: Generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the bromophenyl ring and the protons on the urea and amino nitrogens.

    • ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the urea group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (around 3200-3600 cm⁻¹), C=O stretching of the urea carbonyl group (around 1640-1700 cm⁻¹), and C-N stretching vibrations.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula C₇H₈BrN₃O. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound.[6]

Biological Context and Potential Applications

While no specific biological activity or signaling pathway data has been published for this compound itself, the broader class of urea derivatives is of significant interest in medicinal chemistry.[7] Many diaryl urea compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][7]

The structure of this compound makes it a candidate for investigation in several therapeutic areas. The urea moiety is an excellent hydrogen bond donor and acceptor, which facilitates interactions with biological targets like protein kinases.[7] The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the terminal amino group provides a site for further chemical modification to explore structure-activity relationships (SAR).

Given its structural motifs, a logical first step in its biological evaluation would be to screen it against a panel of cancer cell lines and various microbial strains.

References

Spectroscopic and Characterization Guide: 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₈BrN₃O Molecular Weight: 230.06 g/mol CAS Number: 2646-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.45d2HAr-H (ortho to -NH)
~7.35d2HAr-H (ortho to -Br)
~8.50s1H-NH- (urea)
~6.10s2H-NH₂ (amino)
~5.90s2H-NH- (urea)
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~155.5C=O (urea)
~139.0Ar-C (C-NH)
~131.5Ar-C (CH, ortho to -Br)
~119.0Ar-C (CH, ortho to -NH)
~113.0Ar-C (C-Br)
Table 3: Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amino and urea)
~1650StrongC=O stretching (urea)
1600 - 1450Medium-StrongN-H bending, C=C aromatic stretching
~1240MediumC-N stretching
~820StrongC-H out-of-plane bending (para-substituted benzene)
~550MediumC-Br stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
231/229High[M]⁺ (Molecular ion peak, showing bromine isotopes)
198/196Medium[M - NH₂NH]⁺
171/169Medium[M - CONHNH₂]⁺
157/155High[C₆H₄Br]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for urea-containing compounds as it helps in observing exchangeable protons like those in NH and NH₂ groups.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate frequencies (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

    • Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization:

    • Vaporize the sample by heating the probe.

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the separated ions and record their abundance.

    • The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 4-Bromoaniline + Isocyanate Precursor Reaction Reaction in suitable solvent (e.g., THF, Dichloromethane) Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of this compound.

G cluster_techniques Analytical Techniques cluster_information Derived Information Molecule This compound NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Proton & Carbon Connectivity (¹H-NMR, ¹³C-NMR) NMR->Connectivity Functional_Groups Functional Groups (N-H, C=O, C-Br) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure_Elucidation Complete Structure Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Information Flow in Structural Elucidation.

Solubility Profile of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of specific quantitative data for this compound, this document also includes qualitative solubility information for structurally related phenylurea derivatives to offer valuable insights. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a synthetic organic compound belonging to the class of phenylureas. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Phenylurea derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The solubility of such compounds is a critical physicochemical property that influences their formulation, delivery, and bioavailability.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Structurally Related Phenylurea Compounds

Compound NameWaterPolar Organic Solvents (e.g., Ethanol, Acetone)Non-Polar SolventsReference
PhenylureaLow solubilitySolubleSparingly soluble[1][2]
(3-bromophenyl)ureaModerately solubleSolubleLimited solubility[3]
(4-bromophenyl)ureaSolubleSoluble in alcohols and ketones-[4]
1-Nitroso-1-phenyl-ureaLimited solubilitySoluble in DMSO, ethanolLess soluble[5]

Based on these related compounds, it can be inferred that this compound is likely to exhibit low to moderate solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (powder form)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)

  • Thermostatic shaker or incubator

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO) for the preparation of calibration standards.

  • Preparation of Calibration Curve: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase to cover a range of concentrations expected for the solubility measurement.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the tube.

  • Equilibration:

    • Securely cap the tubes and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and measure the peak area corresponding to this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Curve prep_stock->prep_cal hplc Analyze by HPLC prep_cal->hplc prep_sample Prepare Saturated Sample equilibration Equilibrate at Constant Temperature prep_sample->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation supernatant Collect and Dilute Supernatant centrifugation->supernatant supernatant->hplc calculation Calculate Solubility hplc->calculation

Caption: Workflow for Solubility Determination.

Potential Signaling Pathway Involvement

Diaryl urea compounds, a class to which this compound belongs, have been reported to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Diaryl Urea (e.g., this compound) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be definitively established, this guide provides a foundational understanding based on the characteristics of related compounds. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, a critical step in advancing its potential therapeutic applications. The exploration of its potential role in inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of further research into this and similar diaryl urea derivatives.

References

An In-depth Technical Guide to 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-Amino-1-(4-bromophenyl)urea, a substituted phenylurea compound. Due to the limited specific historical and experimental data available for this exact molecule, this guide establishes a foundational understanding through analogous compounds and established synthetic methodologies. This document outlines a plausible synthetic pathway, detailed experimental protocols for related compounds, and a summary of quantitative data for the closely related analogue, 1-(4-bromophenyl)urea. Furthermore, potential applications are discussed based on the known biological activities of the broader class of phenylurea derivatives.

Introduction and Putative History

Proposed Synthesis

The synthesis of this compound can be logically achieved through the reaction of 4-bromophenyl isocyanate with hydrazine. This reaction follows the general principle of nucleophilic addition to an isocyanate, a robust and widely used method for the preparation of substituted ureas and semicarbazides.

Synthetic Pathway

The proposed synthetic route is a single-step process illustrated below.

Synthesis_of_3_Amino_1_4_bromophenyl_urea 4-bromophenyl_isocyanate 4-Bromophenyl Isocyanate product This compound 4-bromophenyl_isocyanate->product + Hydrazine hydrazine Hydrazine (NH2NH2) Drug_Discovery_Workflow cluster_0 Pre-clinical Development synthesis Synthesis of This compound screening High-Throughput Screening (e.g., Kinase Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_optimization Lead Optimization (ADME/Tox) hit_to_lead->lead_optimization candidate Pre-clinical Candidate lead_optimization->candidate

An In-depth Technical Guide to the Analogs and Derivatives of the (4-Bromophenyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the known biological activities, synthesis, and mechanisms of action of analogs and derivatives of the (4-bromophenyl)urea scaffold. As of the date of this publication, specific biological data for "3-Amino-1-(4-bromophenyl)urea" is limited in publicly available scientific literature. The information presented herein is a comprehensive review of structurally related compounds to inform and guide future research and development.

Introduction

The urea functional group is a critical pharmacophore in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors. This characteristic has led to the development of a multitude of urea-containing compounds with a broad spectrum of therapeutic applications. The diaryl urea motif, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates. Compounds featuring a (4-bromophenyl)urea core and its analogs have demonstrated significant potential across several therapeutic areas, including oncology, neurology, and infectious diseases. This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.

Synthesis of (4-Bromophenyl)urea Analogs

The synthesis of diaryl ureas is typically achieved through a robust and versatile reaction between an aryl amine and an aryl isocyanate.[1] A common synthetic route for preparing N-aryl-N'-substituted ureas involves the reaction of an appropriate aniline derivative with a substituted phenyl isocyanate in a suitable solvent.

A general synthetic procedure is as follows:

  • Aniline or a substituted aniline is dissolved in a dry aprotic solvent such as glacial acetic acid or tetrahydrofuran (THF).

  • An equimolar amount of a substituted phenyl isocyanate is added to the solution.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • The resulting product is often isolated by filtration, followed by washing and recrystallization to yield the pure diaryl urea derivative.[2]

For the synthesis of 1-amino-3-(4-bromophenyl)urea, a potential route could involve the reaction of 4-bromophenyl isocyanate with hydrazine.

Biological Activities and Quantitative Data

Analogs of (4-bromophenyl)urea have been investigated for a range of biological activities. The following tables summarize the quantitative data for some of these activities.

Table 1: Antiproliferative Activity of Diaryl Urea Derivatives

Compound IDStructure/DescriptionCell LineIC50 (µM)Reference
Sorafenib 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamideHT-29 (Colon)14.01[3]
A549 (Lung)2.913[3]
Compound 6a Diaryl urea with chlorine and methyl substitutionsHT-29 (Colon)15.28[3]
A549 (Lung)2.566[3]
Compound 16j N-3-bromoacetylaminophenyl-N'-(alkyl/aryl) urea analogCEM (Leukemia)0.38 - 4.07[4]
MCF-7 (Breast)0.38 - 4.07[4]
Bel-7402 (Hepatoma)0.38 - 4.07[4]
Compound 3e 1-(3-(1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(2-bromophenyl)ureaHuh-7 (Hepatocellular)>50% inhibition at 50 µM[5]
Suramin Analog Symmetrical derivative of suramin with a urea bridgeMCF-7 (Breast)193[6]

Table 2: Anticonvulsant Activity of Aryl Urea Derivatives

Compound IDDescriptionAnimal ModelActivityReference
Compound 8 1-(4-methoxyphenyl)-3-(diphenylmethyl)ureaMice (PTZ-induced)Potent anticonvulsant
Compound 9 1-(4-chlorophenyl)-3-(diphenylmethyl)ureaMice (PTZ-induced)Potent anticonvulsant
Compound 5i 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivativeMice (MES)Protection at 100 mg/kg[7]
Mice (scPTZ)Significant protection at 300 mg/kg[7]

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This protocol describes two common models for evaluating the anticonvulsant properties of test compounds.[9][10]

  • Maximal Electroshock (MES) Seizure Test:

    • Animals (mice or rats) are administered the test compound or vehicle intraperitoneally.

    • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[11]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds. The ability of the compound to prevent or delay the onset of seizures is recorded.[11]

Mandatory Visualizations

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; eIF4EBP1 [label="4E-BP1", fillcolor="#FBBC05"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> S6K; mTORC1 -> eIF4EBP1; S6K -> CellGrowth; eIF4EBP1 -> CellGrowth [label="Inhibition of\nTranslation Repressor"]; Urea_Inhibitor -> PI3K [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for diaryl urea-based anticancer agents.

// Nodes Hh [label="Hedgehog\nLigand (Hh)", fillcolor="#F1F3F4"]; PTCH1 [label="Patched1\n(PTCH1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMO [label="Smoothened\n(SMO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SUFU [label="SUFU", fillcolor="#FBBC05"]; GLI [label="GLI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fillcolor="#FFFFFF"]; TargetGenes [label="Target Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4"]; Urea_Inhibitor [label="Diaryl Urea\nAnalogs", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Hh -> PTCH1 [arrowhead=tee, label="Inhibition"]; PTCH1 -> SMO [arrowhead=tee, style=dashed, label="Inhibition"]; SMO -> GLI [label="Activation"]; SUFU -> GLI [arrowhead=tee, label="Inhibition"]; GLI -> Nucleus [label="Translocation"]; Nucleus -> TargetGenes [style=invis]; // for positioning Urea_Inhibitor -> SMO [style=dashed, arrowhead=tee, color="#EA4335"]; Urea_Inhibitor -> GLI [style=dashed, arrowhead=tee, color="#EA4335"]; } Caption: The Hedgehog signaling pathway, crucial in embryonic development and cancer, can be targeted by diaryl urea derivatives at multiple points.[12][13]

// Nodes Synthesis [label="Compound\nSynthesis"]; Purification [label="Purification &\nCharacterization"]; Primary_Screening [label="Primary Screening\n(e.g., MTT Assay)"]; Hit_Identification [label="Hit Identification\n(IC50 < Threshold)"]; Secondary_Assays [label="Secondary Assays\n(e.g., Anticonvulsant)"]; Lead_Optimization [label="Lead Optimization\n(SAR Studies)"];

// Edges Synthesis -> Purification; Purification -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Secondary_Assays; Secondary_Assays -> Lead_Optimization; } Caption: A general experimental workflow for the discovery and development of novel biologically active (4-bromophenyl)urea analogs.

References

In Silico Modeling and Docking Studies of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on "3-Amino-1-(4-bromophenyl)urea." While specific research on this exact molecule is limited, this document outlines the established methodologies and workflows used for similar aryl-urea derivatives, a class of compounds known for their wide range of biological activities.[1][2] The primary protein target discussed herein is soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases and a known target for urea-based inhibitors.[3][4][5]

Introduction to In Silico Modeling and Aryl-Urea Derivatives

Aryl-urea derivatives are a significant scaffold in medicinal chemistry, with prominent examples including kinase inhibitors like Sorafenib.[6] The urea functionality is adept at forming critical hydrogen bond interactions within protein active sites. In silico techniques such as molecular docking are indispensable in modern drug discovery, allowing for the rapid, cost-effective prediction of binding modes and affinities between a small molecule (ligand) and a protein target (receptor).[7][8] These computational methods help elucidate structure-activity relationships (SAR), prioritize candidates for synthesis, and guide the optimization of lead compounds.[6]

For the purpose of this guide, we will focus on the human soluble epoxide hydrolase (sEH) as a representative target. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), and its inhibition is a promising therapeutic strategy for conditions like hypertension, inflammation, and neuropathic pain.[5][9][10] Many potent sEH inhibitors feature a urea core that interacts with key catalytic residues.[5]

Experimental Protocols: A Step-by-Step Workflow

The following protocols detail a standardized workflow for the molecular docking of this compound against human sEH. This process can be adapted for other targets.

Ligand Preparation
  • 2D Structure Creation: Draw the 2D structure of "this compound" using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structure into a 3D conformation. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

  • File Format Conversion: Save the optimized 3D structure in a suitable format (e.g., MOL or SDF). For docking with AutoDock Vina, the structure must be converted to the PDBQT format, which includes partial charges and rotatable bond information. This can be accomplished using tools like Open Babel, integrated within virtual screening software like PyRx.[1]

Protein Target Preparation
  • Receptor Selection: Download the 3D crystal structure of human soluble epoxide hydrolase (sEH) from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1EK1 (murine sEH, a close homolog) or 3WKE (human sEH).[5][11]

  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for binding. This can be done using software like UCSF Chimera or Discovery Studio.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign partial charges (e.g., Gasteiger or Kollman charges) to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[12]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Molecular Docking Simulation
  • Software: This protocol uses AutoDock Vina , a widely used and accurate open-source docking program, often utilized through a graphical user interface like PyRx or AutoDock Tools.[1][13]

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein. The binding site for urea-based sEH inhibitors is well-characterized and typically centered around the catalytic triad, which includes the residue ASP335 (in human sEH).[5] The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution: Run the docking simulation. AutoDock Vina will explore various conformations (poses) of the ligand within the defined grid box and score them based on its empirical scoring function.[12] The exhaustiveness parameter, which controls the extent of the conformational search, can be set (e.g., to 8 or higher) to balance computational cost and accuracy.[13]

  • Post-Docking Analysis: The output will be a series of ligand poses ranked by their binding affinity (in kcal/mol). A more negative score indicates a stronger predicted binding interaction.[1] Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues using software like PyMol or Discovery Studio Viewer.

Data Presentation and Analysis

Quantitative data from docking studies should be organized for clear comparison. While specific experimental data for "this compound" is not available in the cited literature, Table 1 presents representative data for related aryl-urea and sEH inhibitors to illustrate the expected format.

Table 1: Representative Docking Scores and Biological Activity of Aryl-Urea Derivatives

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC₅₀Reference
Compound 19 (Example)hCA-II-7.34-0.888 µM[14]
Compound 20 (Example)AChE-8.20-0.309 µM[14]
t-TUCB (sEH Inhibitor)Human sEH-18.59ASP335, TYR383, TYR466Potent (nM range)[5]
Candidate 1 (sEH Inhibitor)Human sEH-20.80ASP335, TYR383, SER415In silico design[5]
Compound 7c (EGFR Inhibitor)EGFR-7.558LYS74542.91 nM[15]

Note: Data is compiled from various sources on different targets to exemplify presentation. Direct comparison of scores across different studies and software is not recommended.

Table 2: Predicted ADMET Properties for Aryl-Urea Derivatives (Illustrative)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step. Tools like SwissADME or OSIRIS Property Explorer can be used to assess drug-likeness based on parameters like Lipinski's Rule of Five.

PropertyPredicted ValueCompliance
Molecular Weight< 500 g/mol Yes
LogP (Lipophilicity)< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Number of Rotatable Bonds< 10Yes
TPSA (Topological Polar Surface Area)< 140 ŲYes

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are generated using the DOT language for Graphviz.

In Silico Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing (this compound) l2 3D Conversion & Energy Minimization l1->l2 l3 Save as PDBQT l2->l3 dock Molecular Docking (AutoDock Vina) l3->dock p1 Select Target PDB (e.g., human sEH) p2 Clean Receptor (Remove Water, Ligands) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save as PDBQT p3->p4 p4->dock analysis Analysis of Results dock->analysis viz Visualization of Binding Pose (PyMol, Discovery Studio) analysis->viz report Report Findings analysis->report G AA Arachidonic Acid (AA) CYP Cytochrome P450 Epoxygenase AA->CYP Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by Response Therapeutic Effects (Reduced Inflammation, Vasodilation) EETs->Response Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Produces Inhibitor This compound (sEH Inhibitor) Inhibitor->sEH Inhibits

References

Navigating the Safe Handling of 3-Amino-1-(4-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for 3-Amino-1-(4-bromophenyl)urea (CAS No. 2646-26-6), a compound of interest in contemporary research and development. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document summarizes key safety data, outlines detailed handling procedures, and provides visual workflows for critical safety operations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals pictograms associated with this compound are:

PictogramHazard Class
CorrosionSerious Eye Damage
Exclamation MarkAcute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Respiratory Irritation

Signal Word: Danger[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for the proper design of experiments and for understanding the compound's behavior under various conditions.

PropertyValue
CAS Number 2646-26-6
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
Appearance Powder
Melting Point 228-232 °C[1]
Storage Temperature Room Temperature[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk. The following protocols should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.[2][3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate filter if working with the powder outside of a certified chemical fume hood, or if dust is generated.[4]

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[6][8]

  • Store locked up.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][5][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][6]
Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.

  • Environmental Precautions: Prevent the product from entering drains or waterways.

  • Containment and Cleaning: Carefully sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance.[3][5][7]

Visual Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the standard operating procedure for handling the compound and the response to an accidental spill.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_fume_hood handle_weigh Weigh Compound in Fume Hood prep_fume_hood->handle_weigh handle_prepare Prepare Solution or Reaction Mixture handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe

Caption: Standard Operating Procedure for Handling this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting spill_detected Spill Detected action_alert Alert Others in the Vicinity spill_detected->action_alert action_evacuate Evacuate Immediate Area action_alert->action_evacuate contain_ppe Don Appropriate PPE action_evacuate->contain_ppe contain_spill Contain the Spill contain_ppe->contain_spill cleanup_spill Clean Up Spill Using Appropriate Materials contain_spill->cleanup_spill disposal_waste Place Waste in a Labeled Hazardous Waste Container cleanup_spill->disposal_waste report_incident Report the Incident to the Safety Officer disposal_waste->report_incident

Caption: Accidental Spill Response Workflow.

References

Theoretical Properties of 3-Amino-1-(4-bromophenyl)urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and potential properties of the chemical compound 3-Amino-1-(4-bromophenyl)urea. The information is curated for researchers, scientists, and professionals involved in drug development and chemical research. Due to the limited availability of direct experimental data for this specific molecule, some properties are inferred from structurally related compounds, a standard practice in early-stage chemical assessment.

Chemical and Physical Properties

This compound is a derivative of urea containing a 4-bromophenyl group and an amino group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈BrN₃O[ChemScene]
Molecular Weight 230.06 g/mol [ChemScene]
CAS Number 2646-26-6[ChemScene]
Canonical SMILES C1=CC(=CC=C1NC(=O)N)Br (for N-(4-bromophenyl)urea)PubChem
Computed Physicochemical Properties

Computational models provide valuable insights into the behavior of molecules. The following table presents key computed properties for 1-amino-3-(4-bromophenyl)urea.[1]

PropertyValue
Topological Polar Surface Area (TPSA) 70.64 Ų
LogP (Octanol-Water Partition Coefficient) 1.6487
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Theoretical Spectroscopic Data (Inferred)

  • ¹H NMR (DMSO-d₆): For N-(4-bromophenyl)urea, signals are observed at δ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, C₆H₄), and 8.66 (s, 1H, NH).[2] The spectrum of this compound would be expected to show additional signals corresponding to the protons on the second amino group.

  • ¹³C NMR (DMSO-d₆): For N-(4-bromophenyl)urea, characteristic peaks appear at δ 112.22, 119.52, 131.18, 139.89 (aromatic carbons), and 155.70 (C=O).[2]

  • IR (KBr): The infrared spectrum of urea derivatives typically shows characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-N stretching.[4]

Experimental Protocols

General Synthesis of Aryl Ureas

A common method for the synthesis of aryl ureas involves the reaction of an aryl isocyanate with an amine. An alternative and widely used laboratory-scale synthesis starts from an arylamine and a cyanate salt.[5]

Protocol: Synthesis of N-(4-bromophenyl)urea [5]

  • Dissolution: Dissolve 0.5 moles of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.

  • Cyanate Solution Preparation: Prepare a solution of 1 mole of sodium cyanate in 450 ml of water at 35°C.

  • Reaction Initiation: Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate forms.

  • Reaction Completion: Add the remainder of the cyanate solution quickly with vigorous agitation. The temperature will rise to 50–55°C as the product rapidly precipitates.

  • Isolation: After the reaction mixture has cooled to 20°C, collect the crude product by filtration, wash it with 500 ml of cold water, and dry at 100°C.

  • Recrystallization (Optional): The crude product can be recrystallized from aqueous ethanol for further purification.

To synthesize this compound, this protocol would be adapted by using 4-bromophenylhydrazine as the starting amine.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 4-Bromophenylhydrazine 4-Bromophenylhydrazine Dissolution Dissolution of Amine 4-Bromophenylhydrazine->Dissolution Sodium_Cyanate Sodium_Cyanate Reaction Addition of Cyanate Solution Sodium_Cyanate->Reaction Acetic_Acid_Water Acetic Acid / Water Acetic_Acid_Water->Dissolution Dissolution->Reaction Precipitation Product Precipitation Reaction->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Filtration_Washing Filtration & Washing Crude_Product->Filtration_Washing Purified_Product Purified Product Filtration_Washing->Purified_Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of phenylurea derivatives has been extensively studied and shown to exhibit a range of pharmacological effects. These activities are often attributed to their ability to act as enzyme inhibitors or to modulate signaling pathways involved in cell proliferation and inflammation.

Anticancer Potential

Diaryl ureas are a well-established class of anticancer agents.[6] Their mechanism of action frequently involves the inhibition of protein kinases that are critical for the growth and survival of cancer cells. Prominent examples of diaryl urea-containing drugs include Sorafenib, which targets the Raf/MEK/ERK signaling pathway.[7]

Potential Signaling Pathway Modulation: Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Diaryl urea compounds can act as Type II kinase inhibitors, binding to the inactive conformation of kinases like B-Raf and preventing their activation.

Raf_MEK_ERK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf

Caption: Potential inhibition of the Raf/MEK/ERK signaling pathway by this compound.
Antimicrobial Activity

Certain urea derivatives have demonstrated promising antimicrobial properties. For instance, some adamantyl urea compounds have shown significant growth inhibition against Acinetobacter baumannii, a bacterium known for its high resistance to antibiotics.[4] The structural features of this compound, including the phenyl ring and urea moiety, suggest it could be investigated for similar activities.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and drug discovery. Based on the theoretical properties and the known activities of structurally related phenylurea compounds, it warrants exploration for its potential anticancer and antimicrobial activities. Further experimental studies are necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action. This guide provides a foundational framework for such future research endeavors.

References

Methodological & Application

Application Notes and Protocols: "3-Amino-1-(4-bromophenyl)urea" as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative, is a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules for the pharmaceutical industry. Its unique structural features, including a nucleophilic amino group and a reactive bromophenyl moiety, allow for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of potent enzyme inhibitors, such as those targeting Myeloperoxidase (MPO) and various protein kinases.

Introduction

Diaryl ureas and related structures are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably in oncology.[1] The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets.[2] The presence of a bromine atom on the phenyl ring of this compound offers a handle for cross-coupling reactions, while the terminal amino group serves as a nucleophile for the introduction of various substituents. These characteristics make it a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Derivatives of this intermediate have shown significant potential as inhibitors of enzymes implicated in a range of diseases. For instance, diaryl ureas are well-established as Type II kinase inhibitors, targeting the "DFG-out" conformation of kinases like VEGFR-2 and B-Raf, which are crucial in cancer signaling pathways.[1] Furthermore, derivatives have been identified as potent irreversible inhibitors of Myeloperoxidase (MPO), an enzyme linked to inflammatory conditions and cardiovascular disease.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2646-26-6[4]
Molecular Formula C₇H₈BrN₃O[4]
Molecular Weight 230.06 g/mol [4]
Appearance Solid-
Purity >95% (commercially available)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general and robust method for the synthesis of aryl ureas.[5] The synthesis of this compound is achieved through the reaction of 4-bromophenylhydrazine hydrochloride with a cyanate salt in an aqueous acidic medium.

Materials:

  • 4-bromophenylhydrazine hydrochloride

  • Sodium cyanate (NaOCN) or Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 1.0 equivalent of 4-bromophenylhydrazine hydrochloride in a mixture of glacial acetic acid and water.

  • In a separate beaker, prepare a solution of 1.5 equivalents of sodium cyanate in water.

  • Slowly add the sodium cyanate solution to the stirred solution of 4-bromophenylhydrazine hydrochloride at room temperature.

  • A white precipitate of this compound will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining salts.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Expected Yield: 85-95%

Characterization Data for a Structurally Related Compound (p-Bromophenylurea):

  • Melting Point: 225-227 °C[5]

  • Appearance: Lustrous white prisms[5]

Protocol 2: Synthesis of a Myeloperoxidase (MPO) Inhibitor using this compound as an Intermediate

This protocol outlines the synthesis of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent MPO inhibitor, via a reaction of this compound with a suitable electrophile.[3] This is a representative example of how the title compound can be used as a scaffold.

Materials:

  • This compound

  • 5-(chloromethyl)pyridin-2-amine hydrochloride

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve 1.0 equivalent of this compound in DMF in a round-bottom flask.

  • Add 2.2 equivalents of DIPEA to the solution and stir.

  • Add 1.1 equivalents of 5-(chloromethyl)pyridin-2-amine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired MPO inhibitor.

Quantitative Data for Representative Diaryl Urea Synthesis: The following table provides representative yields for the synthesis of diaryl urea derivatives, highlighting the efficiency of the urea formation reaction.

EntryAmineIsocyanateYield (%)
14-Aminophenoxy-N-methylpicolinamide4-Bromophenyl isocyanate92
24-Aminophenoxy-N-methylpicolinamide2-Chlorophenyl isocyanate88
34-Aminophenoxy-N-methylpicolinamide4-Nitrophenyl isocyanate95
Data adapted from a study on the synthesis of Sorafenib analogues.[6]

Applications in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are designed to interact with key signaling pathways involved in various diseases.

Myeloperoxidase (MPO) Inhibition

MPO is a pro-inflammatory enzyme that generates hypochlorous acid, a potent oxidizing agent.[1] Excessive MPO activity contributes to tissue damage in inflammatory diseases. Inhibitors derived from this compound can covalently bind to MPO, irreversibly inactivating the enzyme and thus reducing oxidative stress.[3][7]

MPO_Inhibition cluster_Neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Inflammation Inflammation & Oxidative Stress HOCl->Inflammation Inhibitor This compound Derivative Inhibitor->MPO irreversibly inhibits

Caption: Mechanism of Myeloperoxidase (MPO) inhibition.

Kinase Inhibition: Targeting VEGFR-2 and B-Raf Pathways

Diaryl urea derivatives are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and angiogenesis.[2] They typically bind to the ATP-binding site of the kinase in its inactive "DFG-out" conformation.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that supply tumors with nutrients.[8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

B-Raf Signaling Pathway: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in various cancers, including melanoma.[10][11]

BRaf_Pathway GF Growth Factors RTK RTK GF->RTK Ras Ras RTK->Ras BRaf B-Raf (mutant) Ras->BRaf MEK MEK BRaf->MEK activates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->BRaf inhibits Experimental_Workflow Start 4-Bromophenylhydrazine Hydrochloride Intermediate This compound Synthesis (Protocol 1) Start->Intermediate Derivatization Derivatization (e.g., Protocol 2) Intermediate->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (Enzyme Assays, Cell-based Assays) Purification->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Amino-1-(4-bromophenyl)urea as a scaffold for the synthesis of novel antimicrobial agents. The document outlines the synthetic protocols, potential antimicrobial activities, and the putative mechanism of action of the resulting derivatives. The information is intended to guide researchers in the design and development of new therapeutics against a range of microbial pathogens.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Urea derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The urea moiety can act as a rigid scaffold that can be readily functionalized to optimize interactions with biological targets. The presence of a bromophenyl group in the core structure of this compound offers a lipophilic characteristic that can enhance cell membrane permeability and contribute to antimicrobial potency.

This document details a general synthetic approach to derivatize this compound and provides protocols for the evaluation of the antimicrobial efficacy of the synthesized compounds.

Mechanism of Action

While the precise mechanism of action for all derivatives of this compound is not fully elucidated and can be target-dependent, a prominent proposed target for urea-based antimicrobial compounds is the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of fatty acids that are essential components of bacterial cell membranes.[1][2] Inhibition of FabI disrupts this pathway, leading to the depletion of essential fatty acids and ultimately causing bacterial cell death.[1][2] The FAS-II pathway in bacteria is distinct from the fatty acid synthase (FAS-I) system in mammals, making FabI an attractive target for selective antibacterial drug design.[3]

Proposed Signaling Pathway: Inhibition of Bacterial Fatty Acid Synthesis by a this compound Derivative

FabI_Inhibition_Pathway cluster_synthesis Fatty Acid Elongation Cycle cluster_inhibition Inhibition cluster_outcome Outcome Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acyl-ACP (n) Acyl-ACP (n) beta-Ketoacyl-ACP beta-Ketoacyl-ACP FabH->beta-Ketoacyl-ACP Condensation FabG FabG beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP FabG->beta-Hydroxyacyl-ACP FabZ FabZ trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI FabI Acyl-ACP (n+2) Acyl-ACP (n+2) FabI->Acyl-ACP (n+2) Disrupted_FAS Disrupted Fatty Acid Synthesis beta-Ketoacyl-ACP->FabG Reduction beta-Hydroxyacyl-ACP->FabZ Dehydration trans-2-Enoyl-ACP->FabI Reduction Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis Acyl-ACP (n+2)->Fatty Acid\nBiosynthesis Bromophenyl_Urea_Derivative This compound Derivative Inhibition Inhibition Inhibition->FabI Membrane_Integrity_Loss Loss of Cell Membrane Integrity Disrupted_FAS->Membrane_Integrity_Loss Bacterial_Cell_Death Bacterial Cell Death Membrane_Integrity_Loss->Bacterial_Cell_Death

Caption: Inhibition of bacterial fatty acid synthesis by a this compound derivative targeting the FabI enzyme.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(4-bromophenyl)urea Derivatives

This protocol describes a general one-step method for the synthesis of N-substituted urea derivatives starting from this compound and a variety of isocyanates.[4]

Materials:

  • This compound

  • Substituted aryl or alkyl isocyanate (e.g., 4-chlorophenyl isocyanate, 3,4-dichlorophenyl isocyanate)

  • Toluene, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve the desired isocyanate (1.0 equivalent) in anhydrous toluene (approximately 2.5 mL per mmol of isocyanate).

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous toluene (approximately 1.0 mL per mmol of amine).

  • Add the solution of this compound to the isocyanate solution dropwise with continuous stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start Reactants This compound + Substituted Isocyanate Start->Reactants Reaction Reaction in Toluene (40-45°C, 1-2h) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cooling and Filtration TLC->Workup Complete Purification Wash with Toluene Workup->Purification Drying Vacuum Drying Purification->Drying Characterization Spectroscopic Characterization (NMR, IR) Drying->Characterization Final_Product Pure N-Aryl-N'-(4-bromophenyl)urea Derivative Characterization->Final_Product End End Final_Product->End

Caption: A general workflow for the synthesis and characterization of N-Aryl-N'-(4-bromophenyl)urea derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[4]

Materials:

  • Synthesized N-Aryl-N'-(4-bromophenyl)urea derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Colistin for Gram-negative bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • Data Analysis: Record the MIC values for each compound against each microbial strain.

Data Presentation

The antimicrobial activity of newly synthesized urea derivatives is typically summarized in tables to facilitate comparison. The following tables present representative data for various urea derivatives, including those with a bromophenyl moiety, against a panel of clinically relevant microorganisms.

Note: The following data is representative of the antimicrobial activity of various urea derivatives as reported in the literature and may not correspond directly to derivatives of this compound, for which specific data was not available in the searched literature.

Table 1: Antibacterial Activity of Representative Urea Derivatives (MIC in µM)

Compound IDDerivative ClassS. aureusE. coliK. pneumoniae
7b Phenyl-substituted urea>100100100
11b Phenyl-substituted urea>1005050
67d Phenyl-substituted urea>1003672
Vancomycin Glycopeptide (Control)1-2--
Colistin Polymyxin (Control)-0.125-0.250.125-0.25

Table 2: Antifungal Activity of Representative Urea Derivatives (% Growth Inhibition at 32 µg/mL) [4]

Compound IDDerivative ClassC. albicansC. neoformans
3a Aryl urea10.6 ± 12.5830.65 ± 2.05
3c Aryl urea-4.4 ± 0.4229.35 ± 0.77
3l Adamantyl urea12.05 ± 3.883.05 ± 3.32
Fluconazole Azole (Control)>99>99

Conclusion

This compound serves as a versatile and promising starting material for the synthesis of novel antimicrobial agents. The straightforward synthetic accessibility allows for the creation of a diverse library of derivatives for structure-activity relationship studies. The potential for these compounds to target essential bacterial pathways, such as fatty acid synthesis, makes them attractive candidates for overcoming existing antimicrobial resistance mechanisms. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 3-Amino-1-(4-bromophenyl)urea in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(4-bromophenyl)urea is a valuable building block in the synthesis of diaryl urea-based kinase inhibitors. The diaryl urea scaffold is a privileged structure in medicinal chemistry, found in several approved and clinical-stage kinase inhibitors. This structural motif is particularly effective in targeting the ATP-binding site of various kinases, often by forming key hydrogen bond interactions with the hinge region of the enzyme. The presence of the amino group and the bromo-phenyl moiety in this compound provides versatile handles for synthetic modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in the development of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Data Presentation

The following tables summarize the inhibitory activities of representative diaryl urea kinase inhibitors that share structural similarities with derivatives of this compound. This data provides a benchmark for the potency of this class of compounds against key oncogenic kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Diaryl Urea-Based Inhibitors

Kinase TargetCompound IDIC50 (nM)Reference
VEGFR-2Sorafenib90[1]
VEGFR-2Compound 4d105[1]
VEGFR-2Compound 6i72[1]
VEGFR-2VH02560[2]
B-Raf (V600E)Vemurafenib31[1]
B-Raf (WT)Sorafenib22[1]
B-Raf (V600E)Compound 4c101[1]
c-AblDimethylamino-aniline derivative (18)56

Table 2: Cellular Antiproliferative Activity of Representative Diaryl Urea-Based Inhibitors

Cell LineCancer TypeCompound IDIC50 (µM)Reference
HT-29Colon CarcinomaCompound 5a0.089[3]
A549Lung CarcinomaCompound 6a2.566[4]
Hep3BHepatocellular CarcinomaSMCl8.033[5]
SMMC7721Hepatocellular CarcinomaSMCl11.25[5]

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea Kinase Inhibitor from this compound

This protocol describes a representative synthesis of a diaryl urea kinase inhibitor, exemplified by the reaction of this compound with an isocyanate.

Materials:

  • This compound

  • Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add the substituted phenyl isocyanate (1.05 eq.) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl urea inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor against a target kinase using a commercially available luminescence-based assay.

Materials:

  • Kinase of interest (e.g., VEGFR-2, B-Raf)

  • Substrate for the kinase

  • ATP

  • Synthesized inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (diluted in kinase buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Visualizations

Signaling Pathways

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Diaryl Urea Inhibitor (e.g., from this compound) Inhibitor->BRAF Inhibits

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of a diaryl urea compound.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival PLCg->Angiogenesis AKT Akt PI3K->AKT Activates AKT->Angiogenesis Inhibitor Diaryl Urea Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and the inhibitory action of a diaryl urea compound.

Experimental Workflows

Synthesis_Workflow Start This compound Reaction Reaction in Anhydrous DMF Start->Reaction Reagent Substituted Phenyl Isocyanate Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diaryl Urea Kinase Inhibitor Purification->Product

Caption: Synthetic workflow for the preparation of a diaryl urea kinase inhibitor.

Kinase_Assay_Workflow Prep Prepare Serial Dilution of Inhibitor Incubate1 Pre-incubate Kinase with Inhibitor Prep->Incubate1 React Initiate Kinase Reaction (add Substrate + ATP) Incubate1->React Incubate2 Incubate at RT (e.g., 60 min) React->Incubate2 Detect Add Detection Reagents (e.g., ADP-Glo™) Incubate2->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound serves as a strategic starting material for the synthesis of diaryl urea-based kinase inhibitors. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of novel inhibitors targeting critical cancer-related signaling pathways. The adaptability of the diaryl urea scaffold allows for fine-tuning of potency and selectivity, offering significant opportunities for the development of next-generation targeted therapeutics.

References

Application Notes and Protocols for the Functionalization of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of 3-Amino-1-(4-bromophenyl)urea, a versatile building block in medicinal chemistry. The primary amino group serves as a key handle for various chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

The unique structural features of urea derivatives, including their ability to form multiple hydrogen bonds, make them crucial in drug design for interacting with biological targets.[1][2] This application note focuses on the N-acylation of the terminal amino group, a common and effective method for generating libraries of analogs.[4][5][6][7]

Data Presentation: Key Parameters for N-Acylation

The following table summarizes the key parameters for a typical N-acylation reaction of this compound. These parameters can be varied to optimize the reaction for specific acylating agents and desired outcomes.

ParameterRecommended ConditionsExpected Outcome/Considerations
Starting Material This compoundA versatile intermediate for creating diverse derivatives.[8]
Acylating Agent Acyl Chloride or Acetic Anhydride (1.1 - 1.5 eq)Choice of agent determines the final acyl group introduced.
Base/Catalyst Pyridine or Triethylamine (TEA)Neutralizes the acid byproduct of the reaction.[4]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or PyridineShould be anhydrous to prevent hydrolysis of the acylating agent.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is often necessary to control the exothermic reaction.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 80-95%Dependent on the specific substrates and reaction conditions.
Purification Method Recrystallization or Column ChromatographyTo isolate the pure N-acylated product.[5]

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride in the Presence of a Base

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-acylated derivative.

Visualizations

Experimental Workflow for N-Acylation

G Figure 1: General workflow for the N-acylation of this compound. cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Mixing_and_Reaction Mixing and Reaction (0°C to RT, 1-4h) This compound->Mixing_and_Reaction Acylating Agent Acylating Agent Acylating Agent->Mixing_and_Reaction Base Base Base->Mixing_and_Reaction Solvent Solvent Solvent->Mixing_and_Reaction Quenching Quenching Mixing_and_Reaction->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Step Recrystallization or Column Chromatography Solvent_Removal->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Characterization

Caption: General workflow for the N-acylation of this compound.

Logical Relationship in Drug Development

G Figure 2: Logical relationship of synthesis and application in drug development. Start This compound (Starting Material) Functionalization Functionalization (e.g., N-Acylation) Start->Functionalization Library Library of Derivatives Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical relationship of synthesis and application in drug development.

Potential Signaling Pathway Inhibition

Many urea-based compounds are known to be kinase inhibitors, often targeting pathways like the Raf/MEK/ERK pathway.[9]

G Figure 3: Simplified representation of a kinase signaling pathway targeted by urea derivatives. GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Urea-based Inhibitor (e.g., Functionalized Derivative) Inhibitor->Raf

Caption: Simplified representation of a kinase signaling pathway targeted by urea derivatives.

References

Application Notes and Protocols for 3-Amino-1-(4-bromophenyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"3-Amino-1-(4-bromophenyl)urea" belongs to the diaryl urea class of compounds, a well-established and highly significant scaffold in modern medicinal chemistry. Diaryl ureas are considered "privileged structures" due to their ability to form stable hydrogen bonds with various biological targets, including enzymes and receptors.[1][2] The urea functional group acts as a hydrogen bond donor through its NH moieties and a hydrogen bond acceptor via the carbonyl oxygen.[2][3] This versatile binding capability has led to the development of numerous diaryl urea-containing drugs with a wide range of therapeutic applications, particularly in oncology.[2][4]

While specific biological activity data for "this compound" is not extensively available in the public domain, the known activities of structurally similar compounds suggest its potential as a modulator of key signaling pathways implicated in various diseases. This document provides an overview of the potential applications of "this compound" based on the activities of analogous diaryl urea derivatives, along with detailed protocols for relevant in vitro assays.

I. Application in Oncology: Kinase Inhibition

Diaryl urea derivatives are a prominent class of anticancer agents, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] Key kinase targets for diaryl ureas include RAF kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway.[1][6]

A. RAF/MEK/ERK Signaling Pathway Inhibition

The RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. Diaryl ureas, such as the FDA-approved drug Sorafenib, are known to inhibit RAF kinases, thereby blocking downstream signaling and inhibiting tumor growth.[3][5]

Featured Application: Investigation of the anti-proliferative effects of "this compound" and its derivatives in cancer cell lines with known RAF pathway mutations.

Quantitative Data for Analogous Diaryl Urea Compounds (RAF Kinase Inhibition):

Compound ReferenceTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Sorafenibc-RAF6--
Compound 1e[7]c-RAF100--
Diarylurea with imidazo[1,2-a]pyrazine (15)[4]--A375P0.03
Diarylurea with imidazo[1,2-a]pyrazine (16)[4]--A375P0.01

Experimental Protocol: In Vitro RAF Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a test compound against RAF kinase.[8]

Materials:

  • Purified recombinant RAF kinase (e.g., B-RAF, c-RAF)

  • MEK1 (K97R) substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound ("this compound") dissolved in DMSO

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-MEK antibody and APC-labeled MEK antibody)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a suitable microplate, add the RAF kinase and the test compound at various concentrations.

  • Incubate the kinase and compound mixture for a predefined period (e.g., 60 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 90 minutes) at room temperature.

  • Stop the reaction by adding the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagram:

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK DiarylUrea This compound (Analogues) DiarylUrea->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by diaryl urea analogues.

B. VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling.[9] Diaryl urea derivatives have been successfully developed as inhibitors of VEGFR-2, thereby blocking tumor-induced angiogenesis.[10]

Featured Application: Evaluation of the anti-angiogenic potential of "this compound" and its derivatives using in vitro models.

Quantitative Data for Analogous Diaryl Urea Compounds (VEGFR-2 Inhibition):

Compound ReferenceIC50 (nM)Cell LineAntiproliferative IC50 (µM)
Sorafenib53.65--
Compound 7g[10]-A-375<5
Compound 33[9]570--
Compound VH02[11]560EA.hy9264
Compound 23j[12]3.7--

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on VEGFR-2 kinase activity.[13]

Materials:

  • Human VEGFR-2 ELISA kit

  • Test compound ("this compound")

  • Appropriate cancer cell line (e.g., HCT-116)

  • Cell culture reagents

  • Sorafenib (as a positive control)

Procedure:

  • Culture the selected cancer cell line under standard conditions.

  • Treat the cells with various concentrations of the test compound and Sorafenib for a specified duration.

  • Lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Use a human VEGFR-2 ELISA kit according to the manufacturer's instructions to measure the amount of phosphorylated VEGFR-2.

  • Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathway Diagram:

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis DiarylUrea This compound (Analogues) DiarylUrea->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by diaryl urea analogues.

C. PI3K/Akt/mTOR and Hedgehog Signaling Pathway Inhibition

Recent studies have shown that diaryl urea derivatives can also inhibit other critical cancer-related pathways, such as the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[6] Dual inhibition of these pathways is a promising strategy to overcome drug resistance and inhibit cancer cell migration.[6]

Featured Application: Investigating the potential of "this compound" as a dual inhibitor of PI3K/Akt/mTOR and Hedgehog signaling in breast cancer models.

Quantitative Data for Analogous Diaryl Urea Compounds (PI3K/Hh Inhibition):

Compound ReferenceTarget Pathway(s)Cell LineEffect
Compound 9i[6]PI3K/Akt/mTOR & HhT47D, MDA-MB-231Induced apoptosis, inhibited migration
Phenyl quinazolinone ureas[14]Hedgehog-Nanomolar antagonist

Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR and Hh Pathway Inhibition

This protocol describes the use of Western blotting to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Hedgehog signaling pathways.[6][15]

Materials:

  • Breast cancer cell lines (e.g., T47D, MDA-MB-231)

  • Test compound ("this compound")

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-Gli1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat breast cancer cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.

Signaling Pathway Diagrams:

PI3K_Hedgehog_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hedgehog Hedgehog Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Proliferation1 Cell Proliferation & Survival S6K->Proliferation1 SMO SMO Gli Gli SMO->Gli SUFU SUFU SUFU->Gli Proliferation2 Cell Proliferation & Differentiation Gli->Proliferation2 DiarylUrea This compound (Analogues) DiarylUrea->PI3K DiarylUrea->SMO

Caption: Dual inhibition of PI3K/Akt/mTOR and Hedgehog pathways by diaryl ureas.

II. Application in Inflammatory Diseases: Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a role in the inflammatory response by producing reactive oxygen species.[16] However, excessive MPO activity can contribute to tissue damage in various inflammatory diseases. Diaryl urea derivatives have been investigated as potential inhibitors of MPO.

Featured Application: To assess the MPO inhibitory activity of "this compound" in vitro.

Quantitative Data for Analogous MPO Inhibitors:

Data for specific diaryl urea MPO inhibitors is limited in the provided search results. The following table includes data for a known MPO inhibitor for context.

CompoundIC50 (nM)Assay
Indazolone Analogues[17]VariesTaurine chlorination assay

Experimental Protocol: In Vitro Myeloperoxidase (MPO) Inhibition Assay (Taurine Chlorination Assay)

This protocol is a modified method to measure the chlorinating activity of MPO and its inhibition by a test compound.[17]

Materials:

  • Human MPO

  • Taurine

  • Hydrogen peroxide (H2O2)

  • Catalase

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Sodium iodide (NaI)

  • Test compound ("this compound")

  • Assay buffers (phosphate buffer, acetate buffer)

  • Microplate reader

Procedure:

  • In a microplate, prepare a reaction mixture containing MPO, taurine, NaCl, and various concentrations of the test compound in phosphate buffer.

  • Initiate the reaction by adding H2O2.

  • After a 5-minute incubation, terminate the reaction by adding catalase.

  • To determine the amount of taurine chloramine produced, add a color-developing solution containing TMB and NaI in acetate buffer.

  • Measure the absorbance at a suitable wavelength (e.g., 650 nm).

  • Calculate the percent inhibition of MPO activity for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram:

MPO_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 'this compound' Mix Combine MPO, Taurine, and test compound in microplate Compound_Prep->Mix Reagent_Prep Prepare MPO, Taurine, and H2O2 solutions Reagent_Prep->Mix Initiate Initiate reaction with H2O2 Mix->Initiate Incubate1 Incubate for 5 minutes Initiate->Incubate1 Terminate Terminate reaction with Catalase Incubate1->Terminate Color_Dev Add TMB/NaI color developing solution Terminate->Color_Dev Incubate2 Incubate and measure absorbance Color_Dev->Incubate2 Calculate Calculate % inhibition Incubate2->Calculate IC50 Determine IC50 value Calculate->IC50

References

Application Notes and Protocols: The 3-Amino-1-(4-bromophenyl)urea Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-amino-1-(4-bromophenyl)urea scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational framework for the development of a diverse range of therapeutic agents. Its chemical tractability and ability to form key hydrogen bond interactions with biological targets have made it an attractive starting point for the design of potent and selective inhibitors of various enzymes and receptors. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities. The urea moiety is a critical pharmacophore that mimics the peptide bond and acts as a rigid hydrogen bond donor, facilitating strong interactions with the hinge region of kinases and other protein targets. The presence of the bromophenyl group offers a site for further chemical modification to enhance potency and selectivity, while the amino group provides a vector for the introduction of diverse substituents to explore the target's binding pocket.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Kinase Inhibition: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several aryl urea derivatives, including those based on the bromophenylurea scaffold, have been developed as potent inhibitors of VEGFR-2. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting endothelial cell proliferation and migration.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils that plays a role in the innate immune response. However, excessive MPO activity is implicated in the pathogenesis of various inflammatory diseases, including cardiovascular disease. A notable derivative, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has been identified as a potent and irreversible inhibitor of MPO, highlighting the potential of this scaffold in developing anti-inflammatory agents.[1]

Dual VEGFR-2 and PD-L1 Inhibition

Recent research has explored the development of multi-target inhibitors that can simultaneously modulate different pathways involved in cancer progression. Derivatives of the p-bromophenyl urea scaffold, such as (Z) and (E)-styryl p-bromophenyl ureas, have shown promise as dual inhibitors of VEGFR-2 and Programmed Death-Ligand 1 (PD-L1).[2] PD-L1 is an immune checkpoint protein that, when overexpressed on tumor cells, can suppress the anti-tumor immune response. By inhibiting both angiogenesis and immune evasion, these dual-target agents may offer a more comprehensive approach to cancer therapy.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.

Table 1: Antiproliferative Activity of (E)-Styryl Aryl Urea Derivatives

Compound IDR GroupHT-29 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)HMEC-1 IC50 (µM)HEK-293 IC50 (µM)
22 m-bromophenyl0.4 ± 0.10.9 ± 0.21.1 ± 0.30.5 ± 0.11.5 ± 0.42.5 ± 0.6
23 p-bromophenyl0.5 ± 0.10.8 ± 0.21.0 ± 0.20.6 ± 0.11.8 ± 0.53.0 ± 0.7
Sorafenib Reference1.2 ± 0.32.5 ± 0.63.1 ± 0.81.5 ± 0.44.0 ± 1.05.2 ± 1.3

Data extracted from a study on styryl aryl ureas as multitarget inhibitors.[2]

Table 2: Kinase Inhibitory Activity of Diaryl Urea Derivatives

Compound IDTarget KinaseIC50 (nM)
18 c-Abl56
23 PDGFRSelective
Derivative of 2a VEGFR-2150-199
7g Limk162

Data compiled from various studies on aryl urea kinase inhibitors.[3][4][5]

Experimental Protocols

General Synthesis of Aryl Urea Derivatives

A common method for the synthesis of aryl urea derivatives involves the reaction of an appropriate aryl amine with an aryl isocyanate.

Protocol 1: General Synthesis of 1,3-Disubstituted Aryl Ureas

  • Dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the corresponding aryl isocyanate (1.0-1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

This is a general procedure and may require optimization for specific substrates.

In Vitro Kinase Assay

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • HTRF® detection reagents (e.g., Streptavidin-XL665 and anti-phospho-specific antibody labeled with Europium cryptate)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF® detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the detection reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation Assay

Protocol 3: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Aryl urea inhibitors block the initial autophosphorylation step by competing with ATP for the kinase domain's binding site.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates ArylUrea Aryl Urea Inhibitor (e.g., (E)-styryl p-bromophenyl urea) ArylUrea->Dimerization Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by aryl urea derivatives.

PD-L1 Immune Checkpoint Pathway

PD-L1 expressed on the surface of tumor cells binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to its functional inactivation (exhaustion) and preventing it from attacking the tumor cell. Small molecule inhibitors targeting the PD-L1/PD-1 interaction can restore the anti-tumor activity of T cells.

PDL1_Signaling_Pathway PD-L1/PD-1 Immune Checkpoint and Inhibition TumorCell Tumor Cell TCell Activated T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding (Inhibitory Signal) TCell_Inactivation T Cell Inactivation (Exhaustion) PD1->TCell_Inactivation TCR TCR MHC MHC MHC->TCR Antigen Presentation (Activation Signal) ArylUrea Aryl Urea Inhibitor ArylUrea->PDL1 Inhibits Interaction Tumor_Survival Tumor Cell Survival TCell_Inactivation->Tumor_Survival

Caption: Mechanism of aryl urea inhibitors in blocking the PD-L1/PD-1 immune checkpoint.

Drug Discovery Workflow

The discovery and development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow Drug Discovery Workflow for Aryl Urea Derivatives Start Scaffold Identification (this compound) Library Library Synthesis (Derivative Generation) Start->Library HTS High-Throughput Screening (e.g., In Vitro Kinase Assays) Library->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Active Hits LeadOp Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOp InVitro In Vitro Efficacy (e.g., Cell Proliferation Assays) LeadOp->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Promising Leads Preclinical Preclinical Candidate InVivo->Preclinical

Caption: A typical workflow for the development of drugs based on the aryl urea scaffold.

References

Application Notes and Protocols for Cell-based Assays Using 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The central urea moiety can form key hydrogen bonds with biological targets like protein kinases, making these compounds attractive for therapeutic development.[3][4] Aryl ureas, in particular, have been successfully developed as inhibitors of various signaling pathways implicated in diseases such as cancer.[5]

This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of "3-Amino-1-(4-bromophenyl)urea," a specific aryl urea derivative. While extensive biological data for this particular compound is not yet available, the provided protocols for common cell viability assays—MTT, WST-1, and Trypan Blue exclusion—offer a standardized framework for initial screening and characterization of its potential cytotoxic or anti-proliferative effects.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar aryl urea compounds, "this compound" may exhibit inhibitory effects on various cellular signaling pathways. Many aryl ureas function as kinase inhibitors, targeting pathways crucial for cell proliferation, survival, and angiogenesis.[4][5]

Potential target pathways could include:

  • Ras/Raf/MEK/ERK Pathway: A central signaling cascade that regulates cell growth and division.[3][5]

  • PI3K/AKT/mTOR Pathway: Critical for cell survival, proliferation, and metabolism.[5]

  • VEGFR/PDGFR Signaling: Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5][6]

A hypothetical mechanism of action could involve the inhibition of a key protein kinase within one of these pathways, leading to a downstream blockade of signals that promote cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., Raf, PI3K) Receptor->Kinase Activates Compound This compound Compound->Kinase Inhibits SignalingCascade Signaling Cascade (e.g., MEK/ERK, Akt) Kinase->SignalingCascade Activates TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Promotes G cluster_workflow Experimental Workflow A 1. Cell Line Selection and Culture B 2. Seeding Density Optimization A->B D 4. Cell Treatment B->D C 3. Compound Preparation (Serial Dilutions) C->D E 5. Incubation (e.g., 24, 48, 72 hours) D->E F 6. Cell Viability Assay (MTT, WST-1, etc.) E->F G 7. Data Analysis (IC50 Calculation) F->G H 8. Mechanistic Studies (e.g., Apoptosis, Cell Cycle) G->H

References

The Role of 3-Amino-1-(4-bromophenyl)urea in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(4-bromophenyl)urea is a versatile synthetic intermediate possessing multiple reactive sites, making it an attractive starting material for the construction of a variety of novel heterocyclic scaffolds. The presence of a urea moiety, an amino group, and a bromophenyl ring provides opportunities for diverse cyclization strategies, leading to heterocycles with potential applications in medicinal chemistry and drug discovery. This document provides an overview of the synthetic utility of this compound, with a focus on the synthesis of quinazolinone derivatives, which have shown promising antitumor activities.

Synthesis of Novel Heterocycles

The primary application of this compound in heterocyclic synthesis is as a precursor for quinazolinone derivatives. The amino group and the adjacent urea functionality can participate in cyclocondensation reactions with suitable carbonyl-containing compounds to form the fused pyrimidine ring system characteristic of quinazolinones.

Synthesis of 2-Substituted-3-amino-4(3H)-quinazolinones

A key synthetic transformation involves the reaction of this compound with substituted benzoic acids. This reaction typically proceeds in a one-pot manner, where the benzoic acid is first converted to its more reactive acid chloride derivative in situ, followed by cyclocondensation with the aminophenylurea.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound E 2-Substituted-3-(4-bromophenyl)amino-4(3H)-quinazolinone A->E One-pot reaction B Substituted Benzoic Acid B->E C Thionyl Chloride C->E D Pyridine D->E

Caption: General workflow for the one-pot synthesis of 2-substituted-3-(4-bromophenyl)amino-4(3H)-quinazolinones.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-3-(4-bromophenyl)amino-4(3H)-quinazolinones[1]

This protocol describes a general one-pot method for the synthesis of 2-aryl-3-aminoquinazolin-4-ones, which can be adapted for this compound.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., benzoic acid, 4-chlorobenzoic acid, etc.)

  • Thionyl chloride (SOCl₂)

  • Dry pyridine

  • Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

  • To a solution of the substituted benzoic acid (1 mmol) in an anhydrous solvent, add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the corresponding acid chloride.

  • Add this compound (1 mmol) and dry pyridine (2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-3-(4-bromophenyl)amino-4(3H)-quinazolinone.

Data Presentation

While specific quantitative data for the synthesis of heterocycles directly from this compound is not extensively available in the reviewed literature, the following table provides representative yields for analogous 2-substituted-3-aminoquinazolin-4(3H)-ones synthesized via a similar one-pot method.[1]

EntryR-group of Benzoic AcidProductYield (%)
1Phenyl3-Amino-2-phenylquinazolin-4(3H)-one85
24-Chlorophenyl3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one88
34-Nitrophenyl3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one90
44-Methoxyphenyl3-Amino-2-(4-methoxyphenyl)quinazolin-4(3H)-one82

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The anticancer activity of many quinazoline derivatives stems from their ability to inhibit protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5]

The introduction of a substituted urea functionality at the 3-position of the quinazolinone ring can lead to compounds with potent inhibitory activity against various kinases involved in cancer cell proliferation and angiogenesis.

Signaling Pathway Illustration:

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLC VEGFR->PLC Ras Ras VEGFR->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Angiogenesis Proliferation_Angiogenesis Gene_Expression->Proliferation_Angiogenesis Leads to Quinazolinone-Urea_Derivative Quinazolinone-Urea_Derivative Quinazolinone-Urea_Derivative->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified diagram of the VEGFR signaling pathway and its inhibition by quinazolinone-urea derivatives.

Conclusion

This compound serves as a valuable synthon for the preparation of novel heterocyclic compounds, particularly quinazolinone derivatives. The synthetic protocols are generally straightforward, and the resulting products are of significant interest due to their potential biological activities, especially in the field of oncology. Further exploration of the reactivity of this starting material could lead to the discovery of new heterocyclic systems with diverse therapeutic applications. Researchers are encouraged to adapt the provided general protocols and explore the synthesis and biological evaluation of new derivatives.

References

Application Notes: Quantitative Analysis of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(4-bromophenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any compound under investigation for potential therapeutic use, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Physicochemical Properties of this compound

PropertyValue (Predicted)
Molecular Formula C₇H₈BrN₃O
Molecular Weight 230.06 g/mol
Appearance White to off-white solid
Melting Point >200 °C
Solubility Soluble in DMSO and Methanol
pKa ~14.5 (urea proton), ~4.0 (amino group)

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Workflow (HPLC-UV)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Sample Dilute to Working Range Dissolve_Sample->Dilute_Sample Filter Filter (0.45 µm) Dilute_Sample->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_ACN Add Acetonitrile with Internal Standard Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate UHPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze MRM Analysis Ionize->Analyze Integrate Integrate Peak Areas Analyze->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->RAF

Application Notes and Protocols for N-Acylation of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-acylation of 3-Amino-1-(4-bromophenyl)urea, a critical transformation for synthesizing derivatives with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the acylation of aromatic amines and urea derivatives, offering a robust foundation for laboratory synthesis.

Introduction

This compound is a valuable synthetic intermediate possessing a primary aromatic amine that can be readily functionalized. N-acylation of this amino group is a fundamental strategy to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting N-acylurea derivatives are scaffolds of interest due to their potential biological activities, which can be fine-tuned by the introduction of various acyl groups. This modification can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles. N-acylureas have been recognized for their potential as anticancer, antidiabetic, and anticonvulsant agents.[1]

Methods for N-Acylation

Two prevalent and effective methods for the N-acylation of this compound are detailed below: acylation using acyl chlorides and acylation using carboxylic acid anhydrides. The choice of method may depend on the specific acyl group to be introduced, the stability of the starting materials, and the desired scale of the reaction.

Method 1: Acylation with Acyl Chlorides

This method is widely employed due to the high reactivity of acyl chlorides, which generally leads to high yields and relatively short reaction times. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (Et3N) or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-acyl derivative.[1]

Table 1: Reaction Conditions for N-Acylation with Acyl Chlorides

ParameterCondition
Starting Material This compound
Acylating Agent Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
Base Triethylamine (Et3N) or Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Expected Yield 70-95%
Method 2: Acylation with Carboxylic Acid Anhydrides

Acylation with anhydrides is another common method, particularly for the introduction of acetyl groups using acetic anhydride. This method often proceeds under milder conditions and can be advantageous when the corresponding acyl chloride is unstable or not commercially available.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 equivalent) in a suitable solvent. For acetylation with acetic anhydride, glacial acetic acid or pyridine can be used as the solvent.

  • Addition of Anhydride: Add the carboxylic acid anhydride (1.1-1.5 equivalents) to the mixture. If necessary, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water or onto crushed ice to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Table 2: Reaction Conditions for N-Acylation with Carboxylic Acid Anhydrides

ParameterCondition
Starting Material This compound
Acylating Agent Carboxylic Acid Anhydride (e.g., Acetic anhydride)
Solvent Pyridine, Glacial Acetic Acid, or an inert solvent like DCM
Catalyst (optional) Sulfuric Acid (catalytic) or Pyridine
Temperature Room Temperature to 80 °C
Reaction Time 1-6 hours
Expected Yield 80-98%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product Isolation This compound This compound Mixing Mixing This compound->Mixing Acylating Agent Acylating Agent Acylating Agent->Mixing Solvent & Base Solvent & Base Solvent & Base->Mixing Stirring Stirring Mixing->Stirring Monitor by TLC Work-up Work-up Stirring->Work-up Purification Purification Work-up->Purification N-Acylated Product N-Acylated Product Purification->N-Acylated Product

Caption: Experimental workflow for the N-acylation of this compound.

logical_relationship Start Start: 3-Amino-1- (4-bromophenyl)urea Acylation N-Acylation Start->Acylation Library Library of N-Acyl Derivatives Acylation->Library SAR Structure-Activity Relationship (SAR) Library->SAR Lead Lead Optimization SAR->Lead Drug Drug Candidate Lead->Drug

Caption: Logical flow from starting material to drug candidate in drug development.

References

Application Notes and Protocols for High-Throughput Screening with "3-Amino-1-(4-bromophenyl)urea" Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl urea compounds are a significant class of molecules in drug discovery, recognized for their potential as inhibitors of various enzymes, including protein kinases and myeloperoxidase.[1][2] The "3-Amino-1-(4-bromophenyl)urea" scaffold represents a versatile starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. The urea functional group is adept at forming stable hydrogen bonds with biological targets, making it a privileged structure in medicinal chemistry.[3] This document provides detailed application notes and protocols for utilizing libraries based on "this compound" in HTS, with a focus on kinase and myeloperoxidase inhibition.

Data Presentation

While specific high-throughput screening data for "this compound" is not extensively available in the public domain, the following tables summarize representative quantitative data for analogous aryl urea derivatives to provide a baseline for expected activities.

Table 1: Representative Kinase Inhibition Data for Aryl Urea Analogs

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Trifluoromethylphenyl UreasB-Raf50 - 200Sorafenib
Trifluoromethylphenyl UreasVEGFR-290Sorafenib
Pyridin-2-yl UreasASK11.55 ± 0.27Novel Pyridin-2-yl Urea Inhibitor
Diaryl UreasHT-29 (Cell line)15,280Compound 6a
Diaryl UreasA549 (Cell line)2,566Compound 6a

Note: IC50 values are highly dependent on specific assay conditions and should be interpreted as representative examples.[4][5][6]

Table 2: Myeloperoxidase Inhibition Data for a "this compound" Derivative

CompoundTarget EnzymeActivity
1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaMyeloperoxidase (MPO)Potent, irreversible inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the high-throughput screening of "this compound" libraries.

Protocol 1: High-Throughput Screening for Kinase Inhibitors (Biochemical Assay)

This protocol describes a fluorescence-based assay to measure the inhibition of a target kinase in a 384-well format, a common setup in HTS campaigns.[1]

Materials:

  • Purified recombinant target kinase (e.g., B-Raf, VEGFR-2)

  • Kinase-specific substrate peptide

  • "this compound" library compounds dissolved in 100% DMSO

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Fluorescence-based detection reagent (e.g., ADP-Glo™)

  • 384-well, black, flat-bottom assay plates

  • Acoustic liquid handler or pin tool

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the "this compound" library into the wells of a 384-well assay plate.

  • Control Wells: Dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent to each well to stop the reaction and generate a fluorescent signal.

  • Signal Incubation: Incubate the plate for 30-60 minutes at room temperature as per the detection reagent manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Myeloperoxidase (MPO) Inhibition Assay (Biochemical Assay)

This protocol is adapted from methodologies used to characterize MPO inhibitors and is suitable for HTS.

Materials:

  • Purified human Myeloperoxidase (MPO)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • "this compound" library compounds dissolved in 100% DMSO

  • Known MPO inhibitor (e.g., Aminopyridine 2) (positive control)

  • DMSO (negative control)

  • Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5)

  • Hydrogen peroxide (H₂O₂)

  • 384-well, clear, flat-bottom assay plates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library into the wells of a 384-well plate.

  • Control Wells: Include wells with DMSO (negative control) and a known MPO inhibitor (positive control).

  • MPO Addition: Add 10 µL of MPO solution in assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a substrate mix containing TMB and H₂O₂ in assay buffer. Add 10 µL of the substrate mix to each well.

  • Reaction Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light.

  • Reaction Termination: Add 10 µL of 2 M H₂SO₄ to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow High-Throughput Screening Workflow for 'this compound' Libraries cluster_prep Library Preparation cluster_assay Biochemical Assay cluster_data Data Analysis lib Compound Library in DMSO plate 384-Well Assay Plate lib->plate Acoustic Dispensing (50 nL) reagents Addition of Kinase/Substrate or MPO plate->reagents atp Initiation with ATP or Substrate Mix reagents->atp incubation Incubation atp->incubation detection Addition of Detection Reagent incubation->detection readout Plate Reading (Fluorescence/Absorbance) detection->readout analysis Data Analysis (IC50 Determination) readout->analysis hits Hit Identification analysis->hits

Caption: A generalized workflow for high-throughput screening.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway and Inhibition by Aryl Ureas cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Aryl Urea Inhibitor (e.g., Sorafenib) Inhibitor->RTK Inhibitor->RAF PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling and Potential Inhibition cluster_activation Activation cluster_pi3k PI3K Signaling cluster_akt_mtor Akt/mTOR Cascade cluster_cellular_response Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor Aryl Urea Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

References

Application Notes and Protocols for Diarylurea Compounds in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Target Compound: While these application notes are designed to provide a comprehensive guide for the use of diarylurea compounds as chemical biology tools, it is important to note that specific experimental data for "3-Amino-1-(4-bromophenyl)urea" is limited in publicly available scientific literature. Therefore, this document utilizes the well-characterized and structurally related multi-kinase inhibitor, Sorafenib , as a representative example of the diarylurea class. The protocols and data presented here for Sorafenib can serve as a robust starting point for investigating the biological activities of "this compound" and other novel diarylurea analogs.

Introduction to Diarylureas as Tool Compounds

Diarylurea derivatives represent a significant class of compounds in chemical biology and drug discovery, best known for their activity as protein kinase inhibitors. The diarylurea scaffold serves as a versatile pharmacophore that can be decorated with various substituents to achieve potency and selectivity against a range of kinase targets. These compounds typically act as Type II kinase inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism provides a basis for their inhibitory action on key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Sorafenib is a prime example of a diarylurea compound that has been successfully developed as a therapeutic agent and is widely used as a tool compound for studying cancer biology. It is a potent inhibitor of multiple kinases, including Raf serine/threonine kinases and various receptor tyrosine kinases (RTKs).

Mechanism of Action: Sorafenib as a Multi-Kinase Inhibitor

Sorafenib exerts its biological effects by targeting two critical signaling axes in cancer cells:

  • The RAF/MEK/ERK Signaling Pathway: This pathway is a central regulator of cell proliferation and survival. Sorafenib directly inhibits both wild-type and mutant forms of RAF kinases (C-RAF and B-RAF), thereby preventing the downstream phosphorylation of MEK and ERK.[1][2] Inhibition of this cascade leads to cell cycle arrest and induction of apoptosis in tumor cells.[1]

  • Receptor Tyrosine Kinases (VEGFR and PDGFR): Sorafenib potently inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[3][4] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFR and PDGFR signaling, Sorafenib impedes tumor neovascularization.[4][5]

The dual action of Sorafenib on both tumor cell proliferation and angiogenesis makes it a powerful tool for dissecting these processes in various cancer models.

Quantitative Data: Inhibitory Potency of Sorafenib

The following tables summarize the in vitro inhibitory activity of Sorafenib against its key kinase targets and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib

Kinase TargetIC₅₀ (nM)Reference
RAF-16[3]
B-RAF (wild-type)22[3]
B-RAF (V600E mutant)38[3]
VEGFR-126[3]
VEGFR-290[3]
VEGFR-320[3]
PDGFR-β57[3]
c-Kit68[3]
FLT358[3]
RET43[3]

Table 2: Anti-proliferative Activity of Sorafenib in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HepG2Hepatocellular Carcinoma4.5[1]
PLC/PRF/5Hepatocellular Carcinoma6.3[1]
SNU-449Hepatocellular Carcinoma3.68 ± 0.11[6]
SK-hep-1Hepatocellular Carcinoma4.31 ± 0.06[6]
Kasumi-1 (KIT mutant)Acute Myeloid Leukemia0.02[7]

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of diarylurea compounds like Sorafenib.

In Vitro Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of a diarylurea compound on a specific kinase.

Objective: To determine the IC₅₀ value of the test compound against a purified kinase.

Materials:

  • Recombinant purified kinase (e.g., RAF-1, VEGFR-2)

  • Kinase-specific substrate (e.g., inactive MEK1 for RAF-1)

  • Test compound (e.g., Sorafenib) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphoric acid (for stopping the reaction)

  • Filter paper or membrane

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase and its substrate to each well.

  • Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration typically at or below the Km for ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)

This protocol measures the effect of the diarylurea compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative IC₅₀ value of the test compound in a specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., Sorafenib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 3,000-10,000 cells/well). Allow cells to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • For MTT Assay:

    • Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

  • For MTS Assay:

    • Add MTS reagent directly to the culture medium in each well and incubate for 1-4 hours at 37°C.[8]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]

Western Blot Analysis of Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and inhibition by the diarylurea compound.

Objective: To assess the effect of the test compound on the phosphorylation of target proteins (e.g., ERK, MEK) in the RAF/MEK/ERK pathway.

Materials:

  • Cancer cell line of interest

  • 6-well or 10-well cell culture dishes

  • Test compound (e.g., Sorafenib)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Seed cells in culture dishes and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations and for different time points. Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).[10]

Visualizations

The following diagrams illustrate the key signaling pathways targeted by Sorafenib and a typical experimental workflow.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Sorafenib Sorafenib Sorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Downstream Downstream Effectors PKC->Downstream Akt->Downstream Angiogenesis Angiogenesis, Vascular Permeability Downstream->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR

Caption: The VEGFR signaling pathway and the inhibitory action of Sorafenib.

WesternBlot_Workflow start Start cell_culture Cell Culture & Treatment with Diarylurea Compound start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A typical workflow for Western Blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is a common synthetic route for this compound?

A common and effective method involves a two-step process. First, 4-bromoaniline is converted to 4-bromophenyl isocyanate. This isocyanate is then reacted with a protected hydrazine, such as tert-butyl carbazate, followed by deprotection of the amino group to yield the final product. An alternative one-pot method involves the reaction of 4-bromoaniline with chlorosulfonyl isocyanate followed by hydrolysis.[1][2]

2. My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the synthetic process. Refer to the table below for a summary of potential issues and recommended actions.

Table 1: Troubleshooting Low Yields

Potential CauseRecommended ActionExpected Outcome
Impure Starting Materials Verify the purity of 4-bromoaniline and other reagents by techniques like NMR or melting point analysis.Use of pure starting materials prevents side reactions and improves conversion to the desired product.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Preventing moisture is crucial as isocyanates readily react with water to form symmetric ureas, reducing the yield of the desired product.
Incorrect Reaction Temperature Optimize the reaction temperature. The formation of the isocyanate and its subsequent reaction with the amine are often temperature-sensitive.Maintaining the optimal temperature ensures the desired reaction proceeds at an appropriate rate without promoting side reactions or decomposition.
Inefficient Stirring Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous, especially if precipitates form.Efficient mixing ensures that reactants are in constant contact, leading to a more complete reaction.
Suboptimal Reagent Stoichiometry Experiment with slight excesses of the amine or isocyanate to drive the reaction to completion. A 1:1.1 ratio of the limiting reagent to the excess reagent is a good starting point.Adjusting the stoichiometry can help to consume the limiting reagent fully, thereby increasing the yield.

3. I am observing the formation of a significant amount of an insoluble byproduct. What is it and how can I prevent it?

The most common insoluble byproduct in this type of reaction is a symmetrically disubstituted urea, in this case, 1,3-bis(4-bromophenyl)urea. This occurs when the 4-bromophenyl isocyanate reacts with water or with the 4-bromoaniline starting material.

  • Prevention:

    • Strict Anhydrous Conditions: As mentioned above, ensure all reagents, solvents, and glassware are free of moisture.

    • Controlled Addition: Add the isocyanate solution slowly to the solution of the amine (or vice versa) to maintain a low concentration of the isocyanate and minimize self-reaction.

4. How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (4-bromoaniline and the isocyanate precursor) and the reaction mixture at different time intervals.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.

5. What is the recommended method for purifying the final product?

Purification of this compound can typically be achieved through recrystallization.

  • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing aryl ureas.[3] Experiment with different solvent systems (e.g., ethanol/water, methanol) to achieve the best crystal formation and purity.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 4-bromophenyl isocyanate from 4-bromoaniline using Triphosgene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triphosgene (0.5 equivalents) in portions to the stirred solution at 15-20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Gradually raise the temperature to reflux and maintain for 5-6 hours.[4]

  • The resulting solution of 4-bromophenyl isocyanate can be used directly in the next step.

Protocol 2: Synthesis of this compound

  • To a stirred solution of tert-butyl carbazate (1.1 equivalents) in anhydrous DCM at 0°C, slowly add the freshly prepared solution of 4-bromophenyl isocyanate (1 equivalent) from Protocol 1.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Remove the solvent under reduced pressure.

  • To the crude product, add a solution of hydrochloric acid in 1,4-dioxane (4M) and stir at room temperature for 2-4 hours to remove the Boc protecting group.[1]

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow start Start reagents Prepare Anhydrous Reagents & Glassware start->reagents isocyanate_formation Synthesize 4-bromophenyl isocyanate reagents->isocyanate_formation urea_formation React with tert-butyl carbazate isocyanate_formation->urea_formation deprotection Boc Deprotection urea_formation->deprotection workup Aqueous Workup & Extraction deprotection->workup purification Purification by Recrystallization workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Examine Workup & Purification conditions_ok->check_workup Yes optimize_temp Optimize Temperature & Stirring conditions_ok->optimize_temp No workup_ok Losses Minimized? check_workup->workup_ok optimize_workup Modify Extraction/ Recrystallization workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes purify_reagents->end optimize_temp->end optimize_workup->end

Caption: Troubleshooting decision tree for improving reaction yield.

References

Technical Support Center: Purification of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-1-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, side-products, or decomposition. Common impurities may include:

  • Unreacted 4-bromoaniline.

  • Unreacted aminourea or its precursors.

  • Di-substituted ureas, such as 1,3-bis(4-bromophenyl)urea.

  • Products of side reactions involving the amino group.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often a good starting point for analysis of related compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent was used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves.

    • If a large volume of solvent is required, it may not be a suitable recrystallization solvent. A new solvent or a solvent mixture should be considered. For ureas, polar solvents like ethanol or methanol are often effective.[2][3] A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective.[4]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • If too much solvent was added, evaporate some of the solvent to increase the concentration of the compound.

    • If the compound is too soluble, a different solvent or a solvent mixture is needed. Adding a "poor" solvent dropwise to the warm solution until it becomes slightly cloudy can induce crystallization upon cooling.[4]

Column Chromatography

Issue 1: The compound does not move from the origin (Rf = 0) on the TLC plate.

  • Possible Cause: The eluent is not polar enough. This compound is a polar molecule due to the amino and urea groups.

  • Solution:

    • Increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • Consider using a more polar solvent system, such as dichloromethane/methanol.[5]

Issue 2: The compound streaks on the TLC plate or column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, especially due to the basic amino group.

  • Solution:

    • Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[6]

    • Consider using a different stationary phase, such as alumina, which is available in acidic, neutral, and basic forms.[7][8]

Issue 3: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not provide adequate resolution.

  • Solution:

    • Fine-tune the solvent polarity. Small changes in the solvent ratio can significantly impact separation.

    • Try a different solvent system. For example, substituting ethyl acetate with another polar solvent like acetone might change the selectivity.

    • If using a hexane/ethyl acetate system, consider a dichloromethane/methanol system for a different separation profile.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For this polar compound, a higher proportion of ethyl acetate will likely be needed (e.g., 30-50% ethyl acetate in hexane).[5] If the compound does not move, switch to a more polar system like dichloromethane/methanol (e.g., 1-5% methanol in dichloromethane).[5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of eluent and load it directly onto the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent/MixtureSolubility (Hot)Solubility (Cold)Crystal FormationPurity (by TLC/HPLC)
Ethanol
Methanol
Acetone
Ethyl Acetate
Ethanol/Water
Acetone/Hexane

Table 2: Column Chromatography Eluent System Optimization

Eluent System (v/v)Rf of ProductRf of Impurity 1Rf of Impurity 2Separation (ΔRf)
Hexane:EtOAc (7:3)
Hexane:EtOAc (1:1)
CH₂Cl₂:MeOH (98:2)
CH₂Cl₂:MeOH (95:5)
Hexane:EtOAc + 1% TEA

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc recrystallization Recrystallization tlc->recrystallization Single major spot or easily separable impurities column Column Chromatography tlc->column Multiple spots or close-running impurities pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision workflow for purification method selection.

Recrystallization_Troubleshooting start Dissolve in Hot Solvent dissolved Completely Dissolved? start->dissolved cool Cool Slowly dissolved->cool Yes add_solvent Add More Solvent dissolved->add_solvent No oiling_out Oiling Out? cool->oiling_out crystals Crystals Formed? filter_dry Filter & Dry crystals->filter_dry Yes evaporate Evaporate Some Solvent crystals->evaporate No add_solvent->dissolved change_solvent Change Solvent/Mixture add_solvent->change_solvent Still not dissolving oiling_out->crystals No reheat Reheat, Add Solvent oiling_out->reheat Yes reheat->cool evaporate->cool induce Scratch/Seed evaporate->induce Still no crystals induce->cool

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure and name for "this compound"?

A1: The name "this compound" corresponds to the structure of a 4-substituted semicarbazide, which is more systematically named N-(4-bromophenyl)hydrazinecarboxamide . The core structure is a urea molecule where one of the nitrogen atoms (N1) is attached to a 4-bromophenyl group, and the other nitrogen (N3) is attached to an amino group (-NH2).

Q2: What is the primary and most common method for synthesizing this compound?

A2: The most direct and widely used method is the reaction of 4-bromophenyl isocyanate with hydrazine or hydrazine hydrate.[1][2] The isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by the hydrazine to form the desired semicarbazide product.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative is a one-pot, two-step synthesis starting from 4-bromoaniline.[1] This involves the in-situ formation of a carbamate from 4-bromoaniline and a suitable chloroformate, which is then reacted with hydrazine to yield the final product.[1] This method avoids the handling of potentially toxic isocyanates directly.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction - Increase reaction time. - Gently heat the reaction mixture (monitor for side reactions). - Ensure efficient stirring to maintain a homogeneous mixture.Increased conversion of starting materials to the desired product.
Side reaction due to moisture - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of the symmetrical diarylurea byproduct (see Side Reaction 1).
Loss of product during workup - Adjust the pH during extraction to ensure the product is in its least soluble form. - Use a minimal amount of solvent for recrystallization to avoid product loss.Improved recovery of the synthesized product.

Problem 2: Presence of a significant amount of an insoluble, high-melting point impurity.

Potential Cause Troubleshooting Step Expected Outcome
Formation of symmetrical 1,3-bis(4-bromophenyl)urea - Strictly exclude water from the reaction.[3] - Add the 4-bromophenyl isocyanate slowly to the hydrazine solution to maintain an excess of hydrazine.Reduced formation of the diarylurea byproduct. The desired product should have different solubility characteristics, allowing for separation.
Formation of biuret-like structures - Avoid excessive heating during the reaction.[3] - Use a stoichiometric amount of 4-bromophenyl isocyanate.Minimized formation of higher molecular weight byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromophenyl Isocyanate

  • In a round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate (1.1 equivalents) in an anhydrous solvent (e.g., THF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Side Reactions

Side Reaction 1: Formation of 1,3-bis(4-bromophenyl)urea

A common side reaction is the formation of the symmetrical diarylurea, 1,3-bis(4-bromophenyl)urea.[3] This occurs when 4-bromophenyl isocyanate reacts with water present in the reaction mixture to form 4-bromoaniline, which then reacts with another molecule of 4-bromophenyl isocyanate.

Side_Reaction_1 isocyanate 4-Bromophenyl Isocyanate amine 4-Bromoaniline isocyanate->amine + H₂O - CO₂ water Water (H₂O) urea 1,3-bis(4-bromophenyl)urea (Symmetrical Byproduct) amine->urea + 4-Bromophenyl Isocyanate

Caption: Formation of symmetrical diarylurea byproduct.

Logical Relationships and Workflows

Synthesis and Troubleshooting Workflow

The following diagram illustrates the main synthesis pathway and a troubleshooting workflow for common issues encountered during the synthesis of this compound.

Workflow cluster_synthesis Main Synthesis Pathway cluster_troubleshooting Troubleshooting start Start: 4-Bromophenyl Isocyanate + Hydrazine reaction Reaction in Anhydrous Solvent start->reaction workup Workup & Purification reaction->workup product Product: this compound workup->product issue Issue Encountered product->issue If issues arise low_yield Low Yield issue->low_yield impurity Insoluble Impurity issue->impurity check_reaction_time Check Reaction Time/Temp low_yield->check_reaction_time check_moisture Check for Moisture impurity->check_moisture check_stoichiometry Check Stoichiometry impurity->check_stoichiometry check_moisture->reaction Optimize check_reaction_time->reaction Optimize check_stoichiometry->reaction Optimize

Caption: Synthesis and troubleshooting workflow.

References

Technical Support Center: Optimizing Reaction Parameters for 3-Amino-1-(4-bromophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3-Amino-1-(4-bromophenyl)urea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared from 4-bromophenyl isocyanate and a hydrazine source, can stem from several factors:

  • Side Reactions: The isocyanate group is highly reactive and can undergo side reactions. A common side reaction is the formation of a biuret by reacting with the newly formed urea product.[1] Additionally, isocyanates can react with any water present in the reaction mixture.[2][3]

  • Sub-optimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. Ensure you are using an appropriate solvent and that the temperature is optimized for the reaction.

  • Impure Starting Materials: The purity of 4-bromophenyl isocyanate and the hydrazine source is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps. Ensure that the pH is appropriate during aqueous washes and that the chosen purification method is suitable for the compound.

To improve the yield, consider the following:

  • Use Anhydrous Conditions: Dry your solvent and glassware thoroughly to minimize the reaction of the isocyanate with water.

  • Optimize Stoichiometry: A slight excess of the hydrazine source can sometimes drive the reaction to completion, but a large excess may lead to di-substituted byproducts.

  • Control Reaction Temperature: Running the reaction at a lower temperature may help to control the rate and reduce the formation of side products.[4]

  • Purify Starting Materials: If you suspect impurities in your starting materials, consider purifying them before use.

  • Efficient Purification: Recrystallization from ethanol or a mixture of ethanol and water is often an effective method for purifying phenylurea derivatives.[5]

Q2: I am observing the formation of an insoluble white precipitate that is not my desired product. What could it be?

A2: An insoluble white precipitate is often a symmetrically disubstituted urea, in this case, 1,3-bis(4-bromophenyl)urea. This can form if the 4-bromophenyl isocyanate reacts with any aniline impurity present or from the decomposition of the isocyanate. To minimize its formation, ensure the purity of your starting materials and maintain controlled reaction conditions.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. Use an appropriate solvent system to achieve good separation between the starting materials and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. The disappearance of the limiting reagent (usually the isocyanate) indicates the completion of the reaction.

Q4: What is the best method for purifying the final this compound product?

A4: Recrystallization is a highly effective method for purifying phenylurea compounds.[5] Ethanol or a mixture of ethanol and water is a good starting point for solvent selection. If recrystallization is not sufficient, column chromatography on silica gel may be necessary.

Data Presentation

The following table provides representative data on how reaction parameters can be optimized for the synthesis of N-aryl-N'-aminourea derivatives. Please note that these are illustrative examples, and optimal conditions should be determined experimentally for each specific derivative.

EntrySolventTemperature (°C)Hydrazine Source (equivalents)Reaction Time (h)Yield (%)Purity (%)
1Dichloromethane (DCM)0 to RTHydrazine monohydrate (1.1)47592
2Tetrahydrofuran (THF)0 to RTHydrazine monohydrate (1.1)48295
3AcetonitrileRTHydrazine monohydrate (1.1)67893
4THFRTHydrazine monohydrate (1.5)48590 (minor di-substituted impurity)
5THF0Hydrazine monohydrate (1.1)88897

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromophenyl isocyanate and hydrazine monohydrate.

Materials:

  • 4-Bromophenyl isocyanate

  • Hydrazine monohydrate

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrazine monohydrate (1.1 equivalents) in anhydrous THF dropwise to the cooled isocyanate solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the 4-bromophenyl isocyanate is consumed.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials (4-Bromophenyl Isocyanate, Hydrazine) reaction Reaction in Anhydrous Solvent start->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purification Recrystallization or Column Chromatography workup->purification Step 3 characterization Characterization (NMR, MS, IR) purification->characterization Step 4 screening In vitro Kinase Assays characterization->screening Step 5 cellular_assays Cell-based Proliferation/ Viability Assays screening->cellular_assays Step 6

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

troubleshooting_workflow start Low Reaction Yield? check_conditions Check Reaction Conditions start->check_conditions check_purity Check Starting Material Purity start->check_purity check_workup Review Workup & Purification start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp use_anhydrous Use Anhydrous Solvents check_conditions->use_anhydrous purify_reagents Purify Reagents check_purity->purify_reagents optimize_purification Optimize Purification Method check_workup->optimize_purification solution Improved Yield optimize_temp->solution use_anhydrous->solution purify_reagents->solution optimize_purification->solution signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ras Ras receptor->ras raf Raf Kinase (e.g., B-Raf) ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis, Survival erk->proliferation inhibitor This compound Derivative inhibitor->raf Inhibition

References

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of "3-Amino-1-(4-bromophenyl)urea" in various assays.

Troubleshooting Guide: Enhancing Compound Solubility

Poor solubility of a test compound can lead to inaccurate and unreliable assay results. The following guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.

Issue 1: Compound Precipitation in Aqueous Buffer

Observation: Visible precipitate forms immediately or over time after diluting the DMSO stock solution of this compound into the aqueous assay buffer.

Root Cause Analysis and Solutions:

  • Low Aqueous Solubility: The intrinsic physicochemical properties of this compound, such as its aromatic structure and potential for strong intermolecular interactions, contribute to its low solubility in water-based solutions.

  • Insufficient DMSO Concentration: While DMSO is a powerful solvent, its concentration may be too low in the final assay medium to maintain the compound's solubility. However, increasing DMSO concentration can negatively impact assay performance and cell viability.

  • pH of the Assay Buffer: The solubility of compounds with ionizable groups can be pH-dependent. The urea functional group in the target compound is weakly basic.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with biological assays, perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer. A detailed protocol is provided below.

  • Optimize DMSO Concentration: Test a range of final DMSO concentrations (e.g., 0.1% to 1% v/v) to find the optimal balance between compound solubility and minimal assay interference. Always include a vehicle control with the corresponding DMSO concentration.

  • pH Adjustment: If the assay allows, test the compound's solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to see if solubility improves.

  • Utilize Co-solvents and Excipients: If DMSO alone is insufficient, consider the addition of other excipients to your formulation. A summary of potential solubilizing agents is provided in the table below.

Issue 2: Inconsistent Assay Results or Low Potency

Observation: High variability between replicate wells or lower than expected potency of the compound.

Root Cause Analysis and Solutions:

  • Micro-precipitation: The compound may be precipitating out of solution at a microscopic level, which is not always visible to the naked eye. This leads to a lower effective concentration of the compound in the assay.

  • Compound Adsorption: The compound may adsorb to the surface of the plasticware (e.g., microplates, pipette tips), reducing its bioavailable concentration.

Troubleshooting Steps:

  • Pre-solubilization Check: Before adding the compound to the assay plate, visually inspect the intermediate dilution steps for any signs of precipitation.

  • Use of Low-Binding Plates: Consider using low-binding microplates to minimize adsorption.

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to prevent precipitation and reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of this compound. It is a strong aprotic solvent capable of dissolving a wide range of organic compounds.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid significant cytotoxicity or off-target effects.[1] However, the DMSO tolerance is cell-line dependent and should be determined empirically.

Q3: Can I use sonication to dissolve the compound?

A3: Yes, sonication can be used to aid in the dissolution of the compound in the initial stock solution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Q4: Are there any alternative solvents to DMSO?

A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.[2] However, their compatibility with your specific assay system must be validated. For some applications, greener alternatives like Cyrene™ are being explored.[3][4][5]

Q5: How can I assess the solubility of my compound in different solvent systems?

A5: A kinetic solubility assay using nephelometry or UV/Vis spectroscopy is a common method to determine the solubility of a compound in a high-throughput manner.[][7][8] A detailed protocol for a UV/Vis-based solubility assay is provided in this guide.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various approaches to enhance the solubility of poorly soluble compounds like this compound.

Strategy Agent/Method Mechanism of Action Typical Concentration Range Potential Issues
Co-solvency DMSO, Ethanol, PEG 400Reduces the polarity of the aqueous solvent.[9]0.1 - 5% (v/v)Assay interference, cellular toxicity.[10][11][12]
Surfactants Tween® 80, Polysorbate 80Form micelles that encapsulate the hydrophobic compound.[13]0.01 - 0.1% (w/v)Can disrupt cell membranes at higher concentrations.
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes with the hydrophobic compound.[14]1 - 10 mMCan extract cholesterol from cell membranes.
pH Adjustment Buffers (e.g., HEPES, Tris)Increases the ionization of the compound, leading to higher solubility.[9]pH 6.0 - 8.5Limited by the pH tolerance of the assay system.
Solid Dispersion PVP, PEGDisperses the compound in a hydrophilic polymer matrix in an amorphous state.[15][16]N/A (Formulation)Requires specialized formulation development.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by UV/Vis Spectroscopy

This protocol allows for the determination of the kinetic solubility of this compound in a specific buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a Serial Dilution Series: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Dilute into Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 98 µL) of the assay buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate and Mix: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Centrifuge the Plate: Centrifuge the plate to pellet any precipitated compound.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new UV-transparent 96-well plate.

  • Measure Absorbance: Measure the UV absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.

  • Data Analysis: Create a standard curve using the absorbance readings of the concentrations that did not show precipitation. Use this curve to determine the highest concentration that remained in solution, which represents the kinetic solubility.

Mandatory Visualizations

Signaling Pathway: p38 MAPK Inhibition

Many urea-based compounds are investigated as inhibitors of kinase signaling pathways. The p38 MAPK pathway is a relevant target for anti-inflammatory and anti-cancer drug discovery.[][10]

p38_MAPK_pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream cellular_response Inflammation / Apoptosis downstream->cellular_response inhibitor This compound inhibitor->p38

Caption: Proposed inhibitory action on the p38 MAPK signaling pathway.

Experimental Workflow: Solubility Troubleshooting

The following workflow provides a logical approach to addressing solubility issues during assay development.

solubility_workflow start Start: Poor Solubility Observed kinetic_sol Determine Kinetic Solubility in Assay Buffer start->kinetic_sol is_soluble Solubility Adequate? kinetic_sol->is_soluble optimize_dmso Optimize DMSO Concentration (0.1% - 1%) is_soluble->optimize_dmso No proceed Proceed with Assay is_soluble->proceed Yes is_dmso_ok Solubility Improved? optimize_dmso->is_dmso_ok add_excipients Test Solubilizing Agents (Surfactants, Cyclodextrins) is_dmso_ok->add_excipients No is_dmso_ok->proceed Yes is_excipient_ok Solubility Improved? add_excipients->is_excipient_ok reformulate Consider Compound Reformulation (e.g., Salt Formation) is_excipient_ok->reformulate No is_excipient_ok->proceed Yes

Caption: A stepwise workflow for troubleshooting compound solubility.

Logical Relationship: Factors Affecting Solubility

This diagram illustrates the key factors that influence the solubility of this compound in an assay.

solubility_factors solubility Compound Solubility physchem Physicochemical Properties (LogP, Crystal Lattice Energy) physchem->solubility solvent Solvent System (DMSO, Co-solvents) solvent->solubility buffer Aqueous Buffer (pH, Ionic Strength) buffer->solubility temp Temperature temp->solubility excipients Excipients (Surfactants, Cyclodextrins) excipients->solubility

Caption: Key factors influencing the solubility of the test compound.

References

Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-1-(4-bromophenyl)urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during reaction scale-up.

Problem ID Issue Potential Causes Recommended Solutions
P-01 Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. 4. Inefficient mixing.1. Monitor reaction progress using TLC or HPLC. Extend reaction time if necessary. 2. Ensure the quality of starting materials. Use anhydrous solvent. 3. Optimize temperature. The reaction of isocyanates with hydrazine is typically exothermic; initial cooling may be required, followed by gentle heating to drive to completion. 4. On scale-up, ensure adequate agitation to maintain a homogeneous mixture.
P-02 Formation of Side Products (e.g., Symmetrical Urea) 1. Presence of water in the reaction. 2. Incorrect stoichiometry.1. 4-bromophenyl isocyanate can react with water to form an unstable carbamic acid, which decomposes to 4-bromoaniline. This aniline can then react with another molecule of isocyanate to form symmetrical 1,3-bis(4-bromophenyl)urea. Use anhydrous solvents and inert atmosphere. 2. A slight excess of hydrazine hydrate can minimize the formation of the symmetrical urea by ensuring the isocyanate is consumed by the intended nucleophile.
P-03 Exothermic Runaway Reaction During Scale-Up 1. Rapid addition of 4-bromophenyl isocyanate. 2. Inadequate cooling capacity of the reactor. 3. Poor heat transfer due to decreased surface area-to-volume ratio.[1][2]1. Add the 4-bromophenyl isocyanate solution dropwise to the hydrazine hydrate solution, especially at the beginning of the addition.[3] 2. Ensure the reactor's cooling system is sufficient to handle the heat of reaction. Pre-cool the reactor before starting the addition. 3. For large-scale reactions, consider a reactor with a higher heat transfer coefficient or use a semi-batch process where the isocyanate is added at a controlled rate.
P-04 Product Precipitation Issues 1. Product is insoluble in the reaction solvent at the reaction temperature. 2. Product crystallizes prematurely, leading to difficult stirring.1. Choose a solvent in which the product has some solubility at the reaction temperature, or use a co-solvent. 2. Maintain a slightly elevated temperature during the reaction to keep the product in solution. Upon completion, cool the mixture in a controlled manner to facilitate crystallization.
P-05 Difficulty in Product Isolation and Purification 1. Product is too soluble in the chosen solvent for efficient crystallization. 2. Presence of impurities that co-precipitate with the product.1. If the product is soluble, consider an anti-solvent addition to induce precipitation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. The use of activated carbon during recrystallization can help remove colored impurities. Column chromatography is an option for small-scale purification but may be impractical for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a typical lab-scale procedure for the synthesis of this compound?

A1: A common method involves the reaction of 4-bromophenyl isocyanate with hydrazine hydrate. A detailed hypothetical protocol is provided in the "Experimental Protocols" section below.

Q2: What are the main safety concerns when scaling up this reaction?

A2: The primary safety concern is the management of the exothermic reaction between the isocyanate and hydrazine.[1][2] Inadequate temperature control can lead to a runaway reaction. Additionally, both 4-bromophenyl isocyanate and hydrazine hydrate are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a spot of the reaction mixture can be compared to spots of the starting materials (4-bromophenyl isocyanate and hydrazine hydrate). The disappearance of the starting material and the appearance of a new spot for the product indicate reaction progress.

Q4: What are the likely impurities in the final product?

A4: The most common impurity is the symmetrical urea, 1,3-bis(4-bromophenyl)urea, formed from the reaction of 4-bromophenyl isocyanate with 4-bromoaniline (which can be present as an impurity in the starting isocyanate or formed by reaction with water). Unreacted starting materials may also be present.

Q5: Can I use a different solvent for this reaction?

A5: Yes, other polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) can be used. The choice of solvent will affect the reaction rate, solubility of the starting materials and product, and the work-up procedure. It is important to ensure the solvent is anhydrous to prevent side reactions.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 4-bromophenyl isocyanate

  • Hydrazine hydrate (64-65% solution in water)

  • Ethanol (anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous ethanol in a dropping funnel.

  • Add the 4-bromophenyl isocyanate solution dropwise to the stirred hydrazine hydrate solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the 4-bromophenyl isocyanate is consumed.

  • Upon completion, the product may precipitate from the solution. If not, slowly add deionized water to the reaction mixture to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol/water (1:1) and then with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight.

Data Presentation

Table 1: Starting Material Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Hazards
4-bromophenyl isocyanateC₇H₄BrNO198.0274-76 (at 2 mmHg)Lachrymator, Corrosive, Moisture sensitive
Hydrazine hydrateH₆N₂O50.06120.1Toxic, Corrosive, Carcinogen
Table 2: Typical Reaction Parameters
Parameter Lab-Scale (10g) Pilot-Scale (1kg)
Solvent Volume 100-200 mL10-20 L
Addition Time 30-60 min2-4 hours
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-95%80-90%
Typical Purity >98%>97%

Visualizations

Reaction_Workflow General Workflow for Synthesis and Scale-Up cluster_0 Lab-Scale Synthesis cluster_1 Scale-Up Considerations A 1. Reagent Preparation (Anhydrous Solvent) B 2. Controlled Addition of 4-bromophenyl isocyanate (0-10 °C) A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Product Isolation (Precipitation/Filtration) C->D E 5. Purification (Recrystallization) D->E F Heat Transfer Management E->F Scaling Up G Mixing Efficiency H Process Safety Analysis I Work-up & Purification Optimization J Pilot/Production Scale Synthesis I->J

Caption: Workflow for the synthesis and scale-up of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Q1 Is the starting material consumed (TLC/HPLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Extend reaction time or increase temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Check for water contamination. Use anhydrous solvents. Optimize stoichiometry. A2_Yes->Sol2 Sol3 Optimize work-up and isolation procedure to minimize product loss. A2_No->Sol3

References

"3-Amino-1-(4-bromophenyl)urea" by-product identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1-(4-bromophenyl)urea. The information provided addresses common issues related to by-product identification and removal during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the reaction of 4-bromophenyl isocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The isocyanate acts as an electrophile, and the hydrazine serves as the nucleophile to form the urea linkage.

Q2: What are the potential by-products in the synthesis of this compound?

Several by-products can form during the synthesis of this compound. Identifying these is crucial for obtaining a pure product. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-bromophenyl isocyanate and hydrazine.

  • Symmetrically Substituted Urea: 1,3-bis(4-bromophenyl)urea can form if the isocyanate reacts with trace amounts of water or with the amine of another product molecule.

  • Carbohydrazide: This can arise from side reactions of hydrazine, particularly if the reaction temperature is not well-controlled.

  • Di-addition Product: Two molecules of 4-bromophenyl isocyanate can react with one molecule of hydrazine to form a di-substituted hydrazine derivative.

A summary of these potential by-products and their molecular weights is provided in the table below for easy reference.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Source
This compound C₇H₈BrN₃O230.06Desired Product
4-Bromophenyl isocyanateC₇H₄BrNO198.02Unreacted Starting Material
HydrazineN₂H₄32.05Unreacted Starting Material
1,3-bis(4-bromophenyl)ureaC₁₃H₁₀Br₂N₂O386.04Side reaction with water or product
CarbohydrazideCH₆N₄O90.08Side reaction of hydrazine
Di-addition ProductC₁₄H₁₂Br₂N₄O₂459.08Reaction of 2 eq. isocyanate with 1 eq. hydrazine

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction. - Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time or slightly increase the temperature if necessary, but be cautious of increased by-product formation.
Sub-optimal stoichiometry. - Use a slight excess of hydrazine hydrate to ensure the complete consumption of the 4-bromophenyl isocyanate. A molar ratio of 1:1.1 to 1:1.2 (isocyanate:hydrazine) is a good starting point.
Precipitation of starting materials. - Ensure that the chosen solvent can dissolve both starting materials at the reaction temperature. A solvent mixture might be necessary.

Problem 2: Presence of significant amounts of 1,3-bis(4-bromophenyl)urea.

Possible Cause Suggested Solution
Presence of water in the reaction mixture. - Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Localized high concentration of isocyanate. - Add the 4-bromophenyl isocyanate solution dropwise to the hydrazine solution with vigorous stirring to ensure rapid mixing and prevent localized excesses of the isocyanate.

Problem 3: Difficulty in removing unreacted starting materials and by-products.

Purification Method Experimental Protocol
Recrystallization - Solvent Selection: Ethanol, isopropanol, or a mixture of ethanol and water are often suitable for recrystallizing this compound. The desired product should be soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should either be very soluble or insoluble. - Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography - Stationary Phase: Silica gel is a common choice. - Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. The polarity should be optimized based on TLC analysis to achieve good separation between the product and impurities. - Procedure: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or HPLC to identify those containing the pure product.

Experimental Protocols

Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in ethanol under an inert atmosphere.

  • In a separate beaker, dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous ethanol.

  • Add the 4-bromophenyl isocyanate solution dropwise to the stirring hydrazine solution at room temperature over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is typically used.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the product and the urea protons are often observable.

    • Analysis:

      • ¹H NMR will show characteristic peaks for the aromatic protons and the protons on the urea and amino groups. The integration of these peaks can be used to assess purity against a known internal standard.

      • ¹³C NMR will show the characteristic carbonyl carbon of the urea and the carbons of the bromophenyl ring.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product 4-Bromophenyl Isocyanate 4-Bromophenyl Isocyanate Reaction in Ethanol Reaction in Ethanol 4-Bromophenyl Isocyanate->Reaction in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction in Ethanol Crude this compound Crude this compound Reaction in Ethanol->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation 4-Bromophenyl Isocyanate 4-Bromophenyl Isocyanate Desired Product This compound 4-Bromophenyl Isocyanate->Desired Product Symmetrical Urea 1,3-bis(4-bromophenyl)urea 4-Bromophenyl Isocyanate->Symmetrical Urea Di-addition Product Di-addition Product 4-Bromophenyl Isocyanate->Di-addition Product Hydrazine Hydrazine Hydrazine->Desired Product Hydrazine->Di-addition Product Water Water Water->Symmetrical Urea

Caption: Logical relationships in the formation of the desired product and major by-products.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Action Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Suboptimal Stoichiometry Suboptimal Stoichiometry Low Yield->Suboptimal Stoichiometry High Impurity High Impurity Side Reactions Side Reactions High Impurity->Side Reactions Presence of Water Presence of Water High Impurity->Presence of Water Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Incomplete Reaction->Monitor Reaction (TLC/HPLC) Optimize Purification Optimize Purification Side Reactions->Optimize Purification Adjust Stoichiometry Adjust Stoichiometry Suboptimal Stoichiometry->Adjust Stoichiometry Use Anhydrous Conditions Use Anhydrous Conditions Presence of Water->Use Anhydrous Conditions

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

Technical Support Center: Crystallization of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing "3-Amino-1-(4-bromophenyl)urea".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: A good starting point for recrystallization is a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.[1] For substituted ureas, polar solvents like ethanol or methanol are often effective.[2][3] A mixed solvent system, such as ethanol/water or acetone/water, can also be employed to achieve the desired solubility gradient.[4]

Q3: What are the expected crystal habits of substituted ureas?

A3: Substituted ureas can crystallize in various forms, including needles, plates, and prisms. The specific crystal morphology depends on factors such as the solvent system used, the rate of cooling, and the presence of impurities.

Troubleshooting Crystallization

Problem 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Suggested Solution:

    • Gradually add more of the hot solvent until the solid dissolves. Be mindful not to add an excessive amount, as this will hinder crystallization upon cooling.

    • If the compound remains insoluble even with additional solvent, a different solvent system should be selected. Refer to the solubility table below for suggestions.

    • If a significant portion of the compound dissolves but a small amount of solid remains, this may indicate the presence of insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Problem 2: No crystals form after the solution has cooled.

  • Possible Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Suggested Solution:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, small crystal of pure "this compound" to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

    • Concentrate the Solution: If the above methods do not induce crystallization, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Reduce Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: The compound precipitates as an oil instead of crystals ("oiling out").

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or there is a high concentration of impurities.

  • Suggested Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to keep the compound dissolved at a slightly lower temperature, then allow it to cool more slowly.

    • Use a Different Solvent System: Oiling out can sometimes be prevented by using a solvent with a lower boiling point or by adjusting the ratio of solvents in a mixed solvent system.

    • Charcoal Treatment: If impurities are suspected, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Problem 4: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. Rapid crystallization can trap impurities within the crystal lattice.

  • Suggested Solution:

    • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

    • Use More Solvent: Reheat the solution and add a small amount of additional hot solvent to slightly decrease the level of supersaturation. This will encourage slower and more controlled crystal growth.

Quantitative Data Summary

Due to the limited availability of specific experimental data for "this compound," the following table provides a qualitative summary of expected solubility based on the properties of similar substituted ureas.

SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterSlightly SolubleModerately Soluble
EthanolModerately SolubleHighly Soluble
MethanolModerately SolubleHighly Soluble
AcetoneModerately SolubleHighly Soluble
Ethyl AcetateSparingly SolubleModerately Soluble
DichloromethaneSparingly SolubleModerately Soluble
HexaneInsolubleSparingly Soluble

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of "this compound" using a single solvent system.

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add the hot solvent dropwise to ensure that the minimum amount required for dissolution is used.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, preheat a funnel and filter paper with hot solvent and quickly filter the hot solution into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed during this time. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No success Successful Crystallization crystals_form->success Yes induce Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce induce->cool oil_remedy Reheat, Add More Solvent, Cool Slowly oiling_out->oil_remedy Yes powder Fine Powder Formed? oiling_out->powder No oil_remedy->cool powder_remedy Reheat, Add More Solvent, Cool Slower powder->powder_remedy Yes powder->success No powder_remedy->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

ExperimentalWorkflow start Start dissolution 1. Dissolution: Dissolve crude product in minimal hot solvent start->dissolution hot_filtration 2. Hot Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration cooling 3. Cooling & Crystallization: Slowly cool to room temperature, then ice bath hot_filtration->cooling isolation 4. Isolation: Collect crystals by vacuum filtration cooling->isolation washing 5. Washing: Rinse crystals with cold solvent isolation->washing drying 6. Drying: Air dry or use desiccator washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

References

Preventing decomposition of "3-Amino-1-(4-bromophenyl)urea" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of "3-Amino-1-(4-bromophenyl)urea" during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize decomposition?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: I've noticed a change in the color and physical appearance of my stored this compound. What could be the cause?

A2: A change in color or appearance, such as clumping, is often an indicator of decomposition. This can be caused by exposure to moisture, light, or elevated temperatures. It is crucial to re-evaluate your storage conditions and assess the purity of the compound before use.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure of an aryl urea, potential degradation pathways include hydrolysis, thermal decomposition, and photodegradation. Hydrolysis can lead to the formation of 4-bromoaniline and aminourea. Thermal stress may cause decomposition into 4-bromophenylisocyanate and ammonia. Photodegradation, particularly for brominated aromatic compounds, could result in de-bromination.

Q4: How can I test the purity of my this compound if I suspect degradation?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust method for assessing the purity of the compound and quantifying any degradation products.[1][2][3] For structural identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results using stored this compound.

This is a common problem that can often be traced back to the degradation of the starting material.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Experimental Results check_purity Assess Purity of Stored Compound (e.g., HPLC-UV) start->check_purity purity_ok Purity within Specification? check_purity->purity_ok investigate_protocol Review Experimental Protocol for Compound Instability Triggers purity_ok->investigate_protocol Yes purity_bad Purity Below Specification purity_ok->purity_bad No end_bad Further Investigation Needed investigate_protocol->end_bad retest Use Fresh or Repurified Compound end_ok Problem Resolved retest->end_ok purity_bad->retest discard Discard Degraded Stock purity_bad->discard

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Purity Check: Immediately assess the purity of your stored "this compound" using a suitable analytical method like HPLC-UV.

  • Review Protocol: If the purity is acceptable, scrutinize your experimental protocol for conditions that might induce degradation (e.g., high temperature, extreme pH, prolonged exposure to light).

  • Use Fresh Stock: If degradation is confirmed, use a fresh, unopened batch of the compound or repurify the existing stock if possible.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

The presence of new peaks in your analytical data (e.g., HPLC, LC-MS) that were not present in the initial analysis of the compound strongly suggests degradation.

Potential Decomposition Pathways

cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation parent This compound hydrolysis_products 4-Bromoaniline + Aminourea parent->hydrolysis_products Moisture, Acid/Base thermal_products 4-Bromophenylisocyanate + Ammonia parent->thermal_products High Temperature photo_products De-brominated Species + Other Products parent->photo_products Light Exposure

Caption: Potential decomposition pathways for this compound.

Corrective Actions:

  • Characterize Degradants: Use LC-MS and/or NMR to identify the structure of the unknown peaks. This will provide insight into the degradation pathway.

  • Review Storage and Handling: Based on the identified degradation products, review your storage and handling procedures. For example, if hydrolysis products are detected, ensure the compound is stored in a desiccator. If photodegradation is suspected, use amber vials and minimize light exposure during experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, Room Temperature (Short-term) 2-8°C (Long-term)Minimizes thermal degradation.
Humidity Dry Environment (e.g., in a desiccator)Prevents hydrolytic decomposition.
Light Protect from Light (e.g., amber vials, store in the dark)Prevents photodegradation.
Atmosphere Tightly Sealed ContainerMinimizes exposure to moisture and oxygen.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of "this compound" and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aryl ureas. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-17 min: 90% Acetonitrile

    • 17-18 min: 90% to 10% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This study can help identify potential degradation pathways and the stability-indicating nature of the analytical method.

  • Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples and an unstressed control sample using the HPLC method described above.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products formed under each condition. This will help in understanding the compound's stability profile.

References

Technical Support Center: Reaction Monitoring of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Amino-1-(4-bromophenyl)urea and related compounds using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A common synthetic route involves the reaction of 4-bromophenyl isocyanate with hydrazine. It is crucial to monitor the consumption of these starting materials and the formation of the product.

Q2: Why is my urea compound streaking on the TLC plate?

Streaking of urea compounds on silica gel TLC plates is a common issue, often due to their polar nature and strong interaction with the stationary phase. This can be caused by sample overloading, the sample being too concentrated, or the use of an inappropriate solvent system. Acidic or basic functional groups in the molecule can also lead to streaking.[1][2]

Q3: How can I visualize this compound on a TLC plate if it's not UV-active?

While the bromophenyl group should allow for visualization under UV light (254 nm), if the concentration is too low or if you need a secondary method, various staining solutions can be used. For urea and amine-containing compounds, stains like ninhydrin (for the primary amino group) or specific stains for chloroamines (formed after exposure to chlorine vapor) can be effective. A p-anisaldehyde stain can also be a general-purpose choice for many functional groups.

Q4: In LC-MS analysis, I'm observing a weak signal for my compound. What could be the reason?

A weak signal in LC-MS can stem from several factors including contamination in the system leading to ion suppression, poor ionization of the analyte, incorrect mobile phase pH, or issues with the ion source.[3][4] For polar compounds like ureas, ensuring the mobile phase composition is optimal for both retention and ionization is critical.

Q5: My retention times are shifting between LC-MS runs. What should I check?

Retention time shifts are a frequent problem in LC-MS and can be caused by column degradation, changes in the mobile phase composition or pH, fluctuating flow rates, or insufficient column equilibration between injections.[5] Regularly running a system suitability test with a standard compound can help identify and troubleshoot these issues.[4]

Experimental Protocols

Thin Layer Chromatography (TLC) Monitoring

This protocol is designed for monitoring the reaction between 4-bromophenyl isocyanate and hydrazine to form this compound.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Reactants: 4-bromophenyl isocyanate, Hydrazine (handle with extreme care)

  • Reaction solvent (e.g., Tetrahydrofuran - THF)

  • Eluent (Mobile Phase): A starting point is a mixture of Ethyl Acetate and Hexane. Due to the polarity of the product, more polar systems like Dichloromethane:Methanol or Ethyl Acetate:Methanol may be necessary.

  • Visualization: UV lamp (254 nm), and/or a suitable staining solution (e.g., p-anisaldehyde, ninhydrin).

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of the reaction solvent in a separate small vial to avoid overloading the TLC plate.

  • Spotting: Using a clean capillary tube for each spot, carefully apply a small spot of the diluted reaction mixture, the 4-bromophenyl isocyanate starting material standard, the hydrazine starting material standard (if stable enough for spotting), and a co-spot (reaction mixture and starting material) onto the baseline of the TLC plate. Keep the spots small and allow them to dry completely.

  • Development: Place the spotted TLC plate in a developing chamber pre-saturated with the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization by dipping the plate into the stain solution followed by gentle heating.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting material spots and the appearance of a new spot indicate product formation. The retention factor (Rf) for each spot should be calculated.

Expected Results:

The product, this compound, is expected to be more polar than the 4-bromophenyl isocyanate starting material and will therefore have a lower Rf value. Hydrazine is highly polar and may not move significantly from the baseline.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

This protocol provides a general method for the analysis of this compound. Method optimization will be required for specific instrumentation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase HPLC column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample vials.

  • Reaction aliquots.

Procedure:

  • Sample Preparation: At different reaction time points, take a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or methanol). Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to ensure compatibility with the LC system and to avoid peak distortion.

  • LC Method:

    • Set a flow rate of 0.4 mL/min.

    • Use a gradient elution, for example:

      • 0-1 min: 5% B

      • 1-5 min: Gradient from 5% to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Gradient from 95% to 5% B

      • 6.1-8 min: Re-equilibration at 5% B

  • MS Method:

    • Set the ESI source to positive ionization mode.

    • Perform a full scan analysis (e.g., m/z 100-400) to identify the molecular ions of the starting materials and product.

    • For targeted analysis, use Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Injection and Analysis: Inject the prepared samples. Monitor the chromatogram for the elution of starting materials and the appearance of the product peak at its characteristic retention time and m/z.

Data Presentation

Table 1: Key Compound Information for Reaction Monitoring

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-Bromophenyl isocyanateC₇H₄BrNO197.02197.96
HydrazineN₂H₄32.0533.04
This compoundC₇H₈BrN₃O230.06231.00 / 233.00 (isotope pattern)

Table 2: Example TLC Data (Hypothetical)

CompoundEluent SystemRf Value
4-Bromophenyl isocyanateEthyl Acetate / Hexane (3:7)0.75
This compoundEthyl Acetate / Hexane (3:7)0.20
HydrazineEthyl Acetate / Hexane (3:7)~0.05

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking Spots Sample overloaded; Sample too concentrated; Inappropriate solvent polarity; Compound is acidic or basic.Dilute the sample; Use a less concentrated sample solution; Adjust the eluent polarity (try a more polar system if streaking is accompanied by low Rf); Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[2][6]
Spots are not moving from the baseline (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent system (e.g., increase the proportion of the more polar solvent).
Spots are running with the solvent front (High Rf) Eluent is too polar.Decrease the polarity of the eluent system (e.g., increase the proportion of the less polar solvent).
No spots are visible under UV light Compound is not UV-active at 254 nm; Sample concentration is too low.Use a chemical stain for visualization; Spot the sample multiple times on the same spot, allowing it to dry in between applications to increase the concentration.[6]
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Weak Signal System contamination leading to ion suppression; Incorrect MS settings (e.g., polarity, scan range); Sample degradation; No flow from the LC.Clean the ion source; Check MS parameters and tune the instrument; Prepare fresh samples; Check for leaks and ensure the LC pump is delivering the mobile phase.[3][4]
Broad or Tailing Peaks Column overload; Column contamination or degradation; Mismatch between sample solvent and mobile phase.Dilute the sample; Flush the column or replace it if necessary; Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[4]
Shifting Retention Times Inconsistent mobile phase preparation; Column temperature fluctuations; Column aging; Insufficient equilibration time.Prepare fresh mobile phase carefully; Use a column oven to maintain a stable temperature; Replace the column if performance has degraded; Increase the re-equilibration time at the end of the gradient.[5]
High Background Noise Contaminated mobile phase or solvents; Contaminated LC system or MS source; Column bleed.Use high-purity solvents and additives; Flush the system and clean the ion source; Use a column with low bleed characteristics.[4]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_sample Prepare Reaction Aliquot and Standards spot_plate Spot Samples onto TLC Plate prep_sample->spot_plate develop Develop Plate in Saturated Chamber spot_plate->develop dry_plate Dry Plate and Mark Solvent Front develop->dry_plate visualize Visualize under UV Light and/or with Stain dry_plate->visualize analyze Calculate Rf Values and Assess Reaction Progress visualize->analyze

Caption: Workflow for TLC Reaction Monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_sample Prepare and Dilute Reaction Aliquot inject Inject Sample into LC-MS System prep_sample->inject separate Chromatographic Separation (e.g., C18 column) inject->separate detect Mass Spectrometric Detection (ESI+) separate->detect process_data Analyze Chromatogram and Mass Spectra detect->process_data quantify Monitor Reactant Disappearance and Product Formation process_data->quantify

Caption: Workflow for LC-MS Reaction Monitoring.

Troubleshooting_Logic action_node action_node start Problem with Analysis? is_tlc TLC Issue? start->is_tlc is_lcms LC-MS Issue? start->is_lcms tlc_streaking Streaking? is_tlc->tlc_streaking Yes tlc_rf Rf too high/low? is_tlc->tlc_rf No lcms_signal Weak/No Signal? is_lcms->lcms_signal Yes lcms_peak_shape Poor Peak Shape? is_lcms->lcms_peak_shape No tlc_streaking->tlc_rf No action_tlc_streaking Dilute Sample or Add Modifier to Eluent tlc_streaking->action_tlc_streaking Yes tlc_no_spots No Spots? tlc_rf->tlc_no_spots No action_tlc_rf Adjust Eluent Polarity tlc_rf->action_tlc_rf Yes action_tlc_no_spots Concentrate Sample or Use Chemical Stain tlc_no_spots->action_tlc_no_spots Yes lcms_signal->lcms_peak_shape No action_lcms_signal Clean Source or Check MS Parameters lcms_signal->action_lcms_signal Yes lcms_rt_shift Retention Time Shift? lcms_peak_shape->lcms_rt_shift No action_lcms_peak_shape Dilute Sample or Check Column Health lcms_peak_shape->action_lcms_peak_shape Yes action_lcms_rt_shift Check Mobile Phase and Equilibration lcms_rt_shift->action_lcms_rt_shift Yes

Caption: Basic Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthetic refinement of 3-Amino-1-(4-bromophenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely applicable method for synthesizing this compound is the reaction of 4-bromophenyl isocyanate with a hydrazine source, typically hydrazine hydrate. This reaction is a nucleophilic addition of the hydrazine to the isocyanate group, forming the urea linkage.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 4-bromophenyl isocyanate and hydrazine hydrate. Alternatively, 4-bromoaniline can be used to generate the isocyanate in situ using reagents like triphosgene or N,N'-carbonyldiimidazole (CDI).[1]

Q3: Are there any significant safety precautions to consider?

A3: Yes. 4-bromophenyl isocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Hydrazine and its derivatives are toxic and corrosive.[2] If using phosgene or its substitutes like triphosgene, extreme caution must be exercised as they are highly toxic.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What are the potential side products in this synthesis?

A4: The primary potential side product is the disubstituted carbohydrazide, 1,5-bis(4-bromophenyl)carbohydrazide. This can form if one molecule of hydrazine reacts with two molecules of 4-bromophenyl isocyanate. Controlling the stoichiometry of the reactants is crucial to minimize this impurity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexanes. The starting materials and the product should have different Rf values, allowing for clear visualization of the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 4-bromophenyl isocyanate (hydrolyzed).2. Insufficient reaction time or temperature.3. Poor quality of hydrazine hydrate.1. Use freshly opened or properly stored 4-bromophenyl isocyanate. Consider preparing it fresh from 4-bromoaniline if necessary.2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required.3. Use a fresh, high-purity source of hydrazine hydrate.
Formation of a Significant Amount of Disubstituted Byproduct 1. Incorrect stoichiometry (excess isocyanate).2. Slow addition of isocyanate to hydrazine.1. Use a molar excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) relative to the 4-bromophenyl isocyanate.2. Add the 4-bromophenyl isocyanate solution dropwise to a vigorously stirred solution of hydrazine hydrate.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the reaction solvent.2. Presence of unreacted starting materials or byproducts.1. If the product is soluble, concentrate the reaction mixture under reduced pressure. The product may precipitate upon cooling or by adding a non-polar co-solvent.2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Product is an Insoluble Precipitate The product may precipitate out of the reaction mixture as it forms.This is often a good sign of product formation. The precipitate can be collected by filtration, washed with a suitable solvent to remove impurities, and then dried.

Experimental Protocols

Synthesis of this compound

This protocol describes the reaction of 4-bromophenyl isocyanate with hydrazine hydrate.

Materials:

  • 4-bromophenyl isocyanate

  • Hydrazine hydrate (64-65% solution)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Diethyl ether or Hexanes (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.5 equivalents) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous THF (10 mL) and add it to the dropping funnel.

  • Add the 4-bromophenyl isocyanate solution dropwise to the stirred hydrazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting isocyanate.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or hexanes to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization.

  • Dry the final product under vacuum to obtain this compound as a white to off-white solid.

Quantitative Data Summary
Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
4-BromoanilineC₆H₆BrN172.0262-64White to grey solid
4-Bromophenyl isocyanateC₇H₄BrNO198.0241-43White to yellow solid
Hydrazine hydrateH₆N₂O50.06-51.7Colorless liquid
This compoundC₇H₈BrN₃O246.06Not readily availableExpected to be a solid

Note: The melting point for the final product is not widely reported and should be determined experimentally as part of its characterization.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-Bromophenyl Isocyanate C Nucleophilic Addition A->C B Hydrazine Hydrate B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Reaction Outcome LowYield Low/No Yield Start->LowYield GoodYield Good Yield Start->GoodYield CheckReactants Check Reactant Quality LowYield->CheckReactants Inactive Reagents? CheckConditions Check Reaction Conditions LowYield->CheckConditions Incorrect Temp/Time? ImpureProduct Impure Product GoodYield->ImpureProduct PureProduct Pure Product CheckStoichiometry Verify Stoichiometry ImpureProduct->CheckStoichiometry Side Reactions? Purify Purify Product (Recrystallization/Chromatography) ImpureProduct->Purify Purify->PureProduct

Caption: Troubleshooting decision tree for synthesis.

References

Validation & Comparative

A Comparative Guide to 3-Amino-1-(4-bromophenyl)urea and Other Brominated Phenylureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Amino-1-(4-bromophenyl)urea and other brominated phenylureas, focusing on their biological activities and performance in relevant experimental assays. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Introduction

Phenylurea derivatives are a versatile class of compounds with a wide range of biological activities, including applications in oncology, inflammation, and agriculture. The introduction of a bromine atom to the phenyl ring can significantly influence the physicochemical properties and biological efficacy of these molecules. This guide focuses on the comparative analysis of this compound and other brominated phenylureas, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of various brominated phenylurea derivatives from published studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Brominated and Other Substituted Phenylurea Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide HT-29 (Colon)15.28[1]
A549 (Lung)2.566[1]
N-(4-(3-(4-chlorophenyl)ureido)phenyl)-4-methylbenzamide HT-29 (Colon)>50[1]
A549 (Lung)20.3[1]
Compound 16j (N-3-bromoacetylaminophenyl-N'-alkylurea analog) CEM (Leukemia)0.38[2]
Daudi (Lymphoma)1.05[2]
MCF-7 (Breast)2.11[2]
Bel-7402 (Hepatoma)1.98[2]
DU-145 (Prostate)4.07[2]
DND-1A (Melanoma)1.86[2]
LOVO (Colon)2.33[2]
MIA Paca (Pancreatic)2.54[2]
3-Cl-BPTU T47D (Breast)0.43[3]
3,4-dichloro-BPTU T47D (Breast)0.85[3]
Table 2: Myeloperoxidase (MPO) Inhibitory Activity
CompoundTargetIC50Reference
4-bromoanilineMyeloperoxidase (MPO)45 nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and aid in the design of future studies.

Myeloperoxidase (MPO) Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of MPO activity.[5][6]

Objective: To determine the in vitro inhibitory activity of test compounds against myeloperoxidase.

Materials:

  • Human Myeloperoxidase (MPO) enzyme

  • Hydrogen peroxide (H₂O₂)

  • 3,3′,5,5′-Tetramethylbenzidine (TMB)

  • Sodium phosphate buffer (pH 5.4)

  • Test compounds (e.g., brominated phenylureas) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of TMB in DMSO.

    • Prepare a working solution of H₂O₂ in sodium phosphate buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Test compound or vehicle control.

      • MPO enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 5 minutes).

    • Initiate the reaction by adding the TMB solution followed by the H₂O₂ solution.

    • Incubate the plate at 37°C for a further 5 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[5]

    • Calculate the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

Objective: To determine the effect of brominated phenylureas on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams (Graphviz)

The following diagrams illustrate potential mechanisms of action for brominated phenylureas based on their known activities as kinase and myeloperoxidase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Brominated_Phenylurea Brominated Phenylurea Brominated_Phenylurea->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Putative inhibition of the RAF-MEK-ERK signaling pathway by brominated phenylureas.

MPO_Inhibition_Workflow cluster_assay Myeloperoxidase Inhibition Assay MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) (Oxidative Stress) MPO->HOCl Catalysis H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO Brominated_Phenylurea Brominated Phenylurea Brominated_Phenylurea->MPO Inhibition

Caption: Workflow of a myeloperoxidase (MPO) inhibition assay.

Experimental Workflow Diagram (Graphviz)

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Brominated Phenylureas Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MPO_Assay MPO Inhibition Assay Purification->MPO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity_Assay IC50_Determination IC50 Value Determination MPO_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of brominated phenylureas.

References

Comparative Analysis of 3-Amino-1-(4-bromophenyl)urea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 3-Amino-1-(4-bromophenyl)urea derivatives, focusing on their potential as anticancer agents. While direct comprehensive studies on a homologous series of these specific derivatives are limited, this guide extrapolates from structurally related compounds to provide insights into their synthesis, biological activity, and structure-activity relationships.

The diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous kinase inhibitors.[1][2] The central urea moiety is crucial for binding to the hinge region of kinases, often through the formation of key hydrogen bonds.[1] The "this compound" core provides a versatile template for chemical modification, particularly at the amino group, allowing for the exploration of structure-activity relationships (SAR).

Performance Comparison of Diaryl Urea Derivatives

To contextualize the potential efficacy of this compound derivatives, the following table summarizes the in vitro antiproliferative activities of structurally similar diaryl urea compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDStructure / Analogue DescriptionCell LineIC50 (µM)Reference
Analog 1 N-(4-(3-(4-chlorophenyl)ureido)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamideHT-29 (Colon)15.28[3]
A549 (Lung)2.566[3]
Analog 2 N-(4-(3-(4-chlorophenyl)ureido)phenyl)-2-phenylacetamideA549 (Lung)10.47[3]
Analog 3 1-(4-chlorophenyl)-3-(3-hydroxy-4-methylphenyl)ureaMDA-MB-231 (Breast)2.57 ± 0.07[4]
Analog 4 1-(4-bromophenyl)-3-(3-hydroxy-4-methylphenyl)ureaMDA-MB-231 (Breast)3.15 ± 0.11[4]
Sorafenib (Reference Drug)HT-29 (Colon)14.01[3]
A549 (Lung)2.913[3]

Structure-Activity Relationship (SAR) Insights

Based on studies of various diaryl urea derivatives, several SAR trends can be inferred for the "this compound" scaffold:

  • Urea Moiety : The urea linkage is critical for activity, forming key hydrogen bond interactions with the target protein.[1][4]

  • Substituents on the Phenyl Rings : The nature and position of substituents on the phenyl rings significantly influence biological activity. Halogen substitutions, such as the bromo group in the core structure and the chloro group in many active analogs, are often associated with potent inhibitory activity.[4]

  • Derivatization of the Amino Group : The primary amino group on the phenyl ring serves as a key point for modification. N-acylation or N-sulfonylation can modulate the compound's physicochemical properties and biological activity, potentially enhancing potency and selectivity.[1] For instance, the addition of complex amide-containing moieties has been shown to yield potent antiproliferative agents.[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducible research.

General Synthesis of this compound Derivatives

The synthesis of diaryl ureas is typically a straightforward process. A general workflow for the synthesis and subsequent derivatization of the title compound is outlined below.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization at the Amino Group 4-bromoaniline 4-Bromoaniline reaction1 Reaction in an inert solvent 4-bromoaniline->reaction1 isocyanate Aryl Isocyanate isocyanate->reaction1 core_compound 1-(4-Bromophenyl)-3-arylurea reaction1->core_compound start_material This compound reaction2 N-Acylation or N-Sulfonylation start_material->reaction2 reagent Acyl chloride or Sulfonyl chloride reagent->reaction2 final_product N-Substituted Derivative reaction2->final_product

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][7]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with urea derivatives seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro MTT cell viability assay.

In Vitro Kinase Inhibition Assay

Diaryl urea derivatives are known to inhibit various protein kinases. A general protocol for an in vitro kinase inhibition assay is provided below.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, B-Raf)

  • Kinase substrate

  • ATP

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathway Inhibition

Based on the activity of analogous diaryl urea compounds like Sorafenib, it is plausible that this compound derivatives could inhibit key signaling pathways involved in cancer progression, such as the RAF-MEK-ERK and VEGFR pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS GrowthFactor Growth Factor GrowthFactor->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor This compound Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

This guide provides a foundational understanding of this compound derivatives based on current knowledge of similar compounds. Further dedicated research, including the synthesis of a focused library of these derivatives and their systematic biological evaluation, is necessary to fully elucidate their therapeutic potential and establish a definitive structure-activity relationship.

References

Validating the Biological Target of 3-Amino-1-(4-bromophenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological target of the compound "3-Amino-1-(4-bromophenyl)urea". Through a review of existing literature and experimental data for structurally related molecules, this document outlines the most probable biological target and offers a comparative assessment with alternative compounds. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and drug development efforts.

Executive Summary

Based on the potent activity of the structurally analogous compound, 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea, the primary biological target of This compound is strongly suggested to be Myeloperoxidase (MPO) . MPO is a peroxidase enzyme predominantly expressed in neutrophils and is a key player in the innate immune system. Its overactivity is implicated in various inflammatory diseases, making it a compelling therapeutic target.

While direct experimental data for "this compound" is limited in publicly available literature, this guide provides a framework for its validation as an MPO inhibitor. Furthermore, we explore other potential, albeit less likely, biological targets for diaryl urea compounds, including Fibroblast Growth Factor Receptor 1 (FGFR1), the PI3K/Akt/mTOR pathway, the Hedgehog signaling pathway, and the Cannabinoid Type-1 (CB1) receptor, to provide a comprehensive landscape for target validation and off-target activity profiling.

Comparison with Alternative Myeloperoxidase Inhibitors

To contextualize the potential efficacy of "this compound" as a Myeloperoxidase inhibitor, the following table compares its closely related analog with other known MPO inhibitors.

CompoundIC50 (µM)Assay TypeReference
1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea Potent, irreversible inhibitor (Specific IC50 not provided in the abstract)MPO inhibition in human plasma--INVALID-LINK--[1]
Verdiperstat (BHV-3241) 0.082Recombinant human MPO--INVALID-LINK--
AZD3241 0.019Recombinant human MPO--INVALID-LINK--
PF-1355 0.13Recombinant human MPO--INVALID-LINK--
4-Aminobenzohydrazide (ABAH) 0.3 - 5.25MPO inhibition assays--INVALID-LINK--

Experimental Protocols for Target Validation

To validate Myeloperoxidase as the biological target of "this compound" and to assess its potency and selectivity, the following experimental protocols are recommended.

Myeloperoxidase (MPO) Inhibition Assay (Peroxidation Activity)

This assay measures the ability of a compound to inhibit the peroxidase activity of MPO.

Materials:

  • Human Myeloperoxidase (MPO) enzyme

  • MPO Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Amplex® Red reagent (or other suitable peroxidase substrate)

  • "this compound" and other test compounds

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • Prepare a stock solution of "this compound" and other test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add MPO assay buffer.

  • Add serial dilutions of the test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ABAH).

  • Add a solution of human MPO enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a solution containing H₂O₂ and Amplex® Red reagent.

  • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Counter-Screening Assays for Potential Off-Target Activities

To ensure the selectivity of "this compound", it is advisable to perform counter-screening assays against other potential targets of diaryl urea compounds.

  • FGFR1 Kinase Assay: A biochemical assay to measure the inhibition of FGFR1 kinase activity, for instance, using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • PI3K/Akt/mTOR Pathway Analysis (Western Blot): Cellular assays to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, S6 ribosomal protein) in cancer cell lines treated with the test compound.

  • Hedgehog Signaling Pathway Reporter Assay: A cell-based assay using a cell line engineered with a Gli-responsive luciferase reporter to measure the inhibition of the Hedgehog pathway.

  • Cannabinoid Type-1 (CB1) Receptor Binding Assay: A radioligand binding assay to determine the ability of the compound to displace a known radiolabeled ligand from the CB1 receptor.

Visualizing Biological Pathways and Experimental Workflows

Myeloperoxidase (MPO) Catalytic Cycle and Inhibition

MPO_Inhibition Myeloperoxidase Catalytic Cycle and Inhibition cluster_peroxidation Peroxidation Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) Compound_I Compound I (MPO-Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 + 2Cl⁻ Compound_I->MPO_Fe3 Compound_II Compound II (MPO-Fe⁴⁺=O) Compound_I->Compound_II + Substrate Compound_I->Compound_II Compound_II->MPO_Fe3 + Substrate Compound_II->MPO_Fe3 H2O2 H₂O₂ Cl_ion Cl⁻ HOCl Hypochlorous Acid (HOCl) Cl_ion->HOCl Substrate Substrate (e.g., Amplex Red) Oxidized_Substrate Oxidized Substrate (Fluorescent Product) Substrate->Oxidized_Substrate Inhibitor This compound (Inhibitor) Inhibitor->MPO_Fe3 Binds to active site Inhibitor->Compound_I Reduces

Caption: Myeloperoxidase catalytic cycles and the point of inhibition.

Experimental Workflow for MPO Inhibitor Screening

MPO_Workflow Workflow for MPO Inhibitor Screening start Start prepare_reagents Prepare Reagents (MPO, Buffer, Substrate, H₂O₂, Compounds) start->prepare_reagents plate_setup Plate Setup (96-well) - Add Buffer - Add Test Compounds (serial dilutions) prepare_reagents->plate_setup add_enzyme Add MPO Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add H₂O₂ + Substrate) pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic) initiate_reaction->measure_fluorescence data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for screening MPO inhibitors.

Conclusion

The available evidence strongly points towards Myeloperoxidase as the primary biological target for "this compound". The provided experimental protocols offer a clear path for the validation and characterization of this compound as an MPO inhibitor. A thorough investigation of its potency and selectivity, as outlined in this guide, will be crucial for its further development as a potential therapeutic agent for inflammatory diseases. Comparative analysis against other MPO inhibitors will help to position its efficacy and potential advantages. Furthermore, counter-screening against other potential targets for diaryl ureas will provide a comprehensive understanding of its pharmacological profile.

References

Structure-activity relationship (SAR) of "3-Amino-1-(4-bromophenyl)urea" analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 3-Amino-1-(4-bromophenyl)urea, a diaryl urea scaffold of interest in medicinal chemistry. The information is compiled from various studies on structurally similar compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction to Diaryl Urea Scaffolds

The diaryl urea motif is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This is largely attributed to the ability of the urea functional group to form stable hydrogen bonds with biological targets like enzymes and receptors.[1] Consequently, diaryl urea derivatives have been extensively investigated as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors.[1][2] Compounds bearing this scaffold have shown inhibitory activity against various kinases, including Tropomyosin receptor kinase (TRK), c-Src, Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor 1 (FGFR1), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[3][4][5]

The presence of a bromine atom on the phenyl ring, as in this compound, offers a valuable synthetic handle for creating diverse analogs through cross-coupling reactions, allowing for extensive exploration of the chemical space to optimize pharmacological properties.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of diaryl urea analogs is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the urea linker. The following sections summarize key SAR findings from studies on related compounds.

Substitutions on the Phenyl Rings

"Head" Moiety (Substitutions on the aminophenyl ring):

The "head" group, corresponding to the aminophenyl ring in this compound, plays a crucial role in modulating activity.

  • Importance of the Amino Group: The free amino group provides a point for further chemical modification. Acylation or sulfonylation of this group can alter the compound's physicochemical properties and biological activity.[1]

  • Electron-Withdrawing Groups: Studies on urea compounds as FGFR1 inhibitors have indicated that para-substitution with electron-withdrawing functionalities on the "head" moiety is important for cytotoxic activity.[6]

"Tail" Moiety (Substitutions on the bromophenyl ring):

The "tail" group, the 4-bromophenyl moiety, is also critical for activity and provides opportunities for potency enhancement.

  • Halogen Substitution: The presence of a halogen, such as bromine or chlorine at the para-position of the phenyl ring, often leads to potent biological activity.[5][7] For instance, in a series of (3-Hydroxy-p-tolyl)urea analogues, a chloro-substituted analogue was found to be the most potent FGFR1 inhibitor.[5]

  • Lipophilicity: In the context of EGFR autophosphorylation inhibition, analogs bearing lipophilic weak bases were preferred, suggesting that the lipophilicity of the "tail" group can influence cellular activity.[8]

Modifications of the Urea Linker

The urea linker is a key structural element, primarily due to its hydrogen bonding capabilities.

  • Hydrogen Bonding: The two N-H groups of the urea moiety are critical hydrogen bond donors, essential for interaction with the target protein, often in the hinge region of kinases.[1]

  • Urea vs. Thiourea: Replacement of the urea linker with a thiourea linker has been shown to decrease inhibitory activity, highlighting the importance of the carbonyl oxygen in forming critical hydrogen bonds.[5]

  • Sulfonylurea Analogs: The substitution of the urea with a sulfonylurea unit has been explored, with some sulfonylurea sorafenib analogs showing moderate cytotoxic activity and inhibition of VEGFR2/KDR kinase.[4] Docking studies suggest that the sulfonylurea unit is important for the activity of these compounds.[4]

Comparative Biological Activity Data

The following table summarizes the in vitro antiproliferative activities of a series of diaryl urea derivatives against HT-29 and A549 cancer cell lines, demonstrating the impact of substitutions on the phenyl rings.

Compound IDR1R2IC50 HT-29 (µM)IC50 A549 (µM)
6a 4-Cl5-nitrobenzo[b]thiophene-2-carboxamide15.282.566
6b 4-Cl2-phenylacetamide>50>50
6d 4-ClN/A>50>50
6e H2-phenylacetamide>50>50
6g HN/A>50>50
Sorafenib --14.012.913

Data adapted from a study on diaryl urea derivatives as antiproliferative agents.[7] Note that the specific structures of R2 for 6d and 6g are not provided in the source material but are distinct from 6a and 6b.

The data indicates that the presence of a chloro group (R1 = 4-Cl) on the phenyl ring proximal to the urea group can enhance antiproliferative activity compared to derivatives without this substitution.[7] Notably, compound 6a exhibited potency comparable to the reference drug sorafenib.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these analogs.

General Synthesis of Diaryl Ureas

A common and straightforward method for synthesizing diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate.[1] This reaction is typically high-yielding and allows for the creation of a diverse library of compounds for SAR studies.[1]

Kinase Inhibition Assay (Generic Protocol)

The following is a representative protocol for a fluorescence-based kinase inhibition assay, which can be adapted for various kinases such as TRK, c-Src, or FGFR1.[3][5]

Materials:

  • Kinase enzyme (e.g., TRK, c-Src)

  • Specific substrate peptide

  • ATP

  • Assay buffer

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the kinase and its specific substrate peptide in the assay buffer.

  • Reaction Initiation: In a microplate, add the test compound dilutions, the kinase/substrate solution, and initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HT-29, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Visualizations

The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating diaryl urea analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->Raf

Caption: A simplified representation of the Raf-MEK-ERK signaling pathway, a common target for diaryl urea kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs KinaseAssay Kinase Inhibition Assays (e.g., FGFR1, VEGFR2) Synthesis->KinaseAssay CellAssay Cell-Based Assays (e.g., Antiproliferation) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR PK Pharmacokinetic Studies CellAssay->PK CellAssay->SAR Efficacy In Vivo Efficacy (e.g., Xenograft Models) PK->Efficacy LeadOpt Lead Optimization Efficacy->LeadOpt SAR->LeadOpt LeadOpt->Synthesis

Caption: A generalized experimental workflow for the discovery and development of novel diaryl urea-based therapeutic agents.

References

Comparative Efficacy Analysis of 3-Amino-1-(4-bromophenyl)urea Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diaryl urea scaffold is a significant pharmacophore in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2][3] This is largely attributed to the ability of the urea functional group to form stable hydrogen bonds with various biological targets, including enzymes and receptors.[2] While specific biological activity and efficacy data for 3-Amino-1-(4-bromophenyl)urea are not extensively available in the current literature, its diaryl urea structure suggests potential as a modulator of key signaling pathways implicated in disease.

This guide provides a comparative analysis of the potential efficacy of this compound by examining two well-established therapeutic targets for diaryl urea compounds: RAF kinase, a crucial component of oncogenic signaling pathways, and Myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The performance of established drugs, Sorafenib (a multi-kinase inhibitor) and known MPO inhibitors, will be used as a benchmark for this comparative assessment.

Potential Therapeutic Target 1: RAF Kinase in Oncology

Diaryl urea derivatives are a well-established class of type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[1][2] Several of these compounds, most notably Sorafenib, have been approved for the treatment of various cancers.[1][4] The primary mechanism of action for many of these anticancer agents is the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6][7]

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.[8] Upon activation by growth factors, RAS proteins activate RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus and modulates the activity of transcription factors.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF Kinase (B-RAF, C-RAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation promotes Inhibitor Diaryl Urea Inhibitors (e.g., Sorafenib) Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by diaryl urea compounds.
Comparative Efficacy Data

The following table summarizes the inhibitory activity of Sorafenib against various kinases, providing a benchmark for the potential efficacy of novel diaryl urea compounds like this compound.

CompoundTarget KinaseIC50 (nM)Reference
Sorafenib C-RAF6[5]
B-RAF22[5]
V600E mutant B-RAF38[9]
VEGFR-290[5]
PDGFR-β57[9]
This compound RAF/Other KinasesData not available
Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific RAF kinase isoform.

Materials:

  • Recombinant active RAF kinase (e.g., C-RAF, B-RAF).

  • Kinase substrate (e.g., inactive MEK1).

  • [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

  • Test compound (this compound) and reference compound (Sorafenib) in DMSO.

  • SDS-PAGE apparatus and reagents.

  • Phosphorimager.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in kinase reaction buffer.

  • In a microcentrifuge tube, combine the RAF kinase, inactive MEK1 substrate, and the diluted compound or vehicle (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation of MEK1 using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]

This assay determines the compound's ability to inhibit the RAF signaling pathway within a cellular context by measuring the phosphorylation of ERK, a downstream effector.

Materials:

  • Cancer cell line with a known RAS or RAF mutation (e.g., A375 with B-RAF V600E).

  • Cell culture medium and supplements.

  • Test compound and reference compound.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound, reference compound, or vehicle for a specified time (e.g., 2-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.[11]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze Product Formation (e.g., SDS-PAGE, Luminescence) stop_reaction->analysis data_analysis Data Analysis (Calculate IC50) analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Potential Therapeutic Target 2: Myeloperoxidase in Inflammation

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in neutrophils.[12][13] It plays a crucial role in innate immunity by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[12][14] However, excessive or misplaced MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, by causing oxidative damage to host tissues.[12][13] Therefore, MPO inhibitors are being investigated as potential anti-inflammatory agents.

MPO Catalytic Cycle and Inhibition

The MPO catalytic cycle involves the reaction of the native enzyme with H₂O₂ to form Compound I, which is then reduced back to the native state in two single-electron steps, oxidizing substrates like chloride ions in the process. Inhibitors can interfere with this cycle at various stages.

MPO_Catalytic_Cycle cluster_products Products MPO_Fe3 MPO (Fe³⁺) Native Enzyme Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO_Fe3->Compound_I +H₂O₂ -H₂O H2O2 H₂O₂ H2O H₂O Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II +Cl⁻ -e⁻ Cl_ion Cl⁻ HOCl HOCl (Hypochlorous Acid) Compound_II->MPO_Fe3 +Cl• -e⁻ Inhibitor MPO Inhibitor Inhibitor->MPO_Fe3 blocks cycle

Caption: The myeloperoxidase (MPO) catalytic cycle for HOCl production and its inhibition.
Comparative Efficacy Data

The table below presents the inhibitory potency of known MPO inhibitors, which can serve as a reference for evaluating the potential of this compound as an anti-inflammatory agent.

CompoundTargetIC50 (µM)Reference
AZD3241 MPO0.2Clinical Candidate
PF-06282999 MPO0.019Clinical Candidate
Resveratrol MPO~5[15]
This compound MPOData not available
Experimental Protocol

This assay measures the peroxidase activity of MPO by monitoring the oxidation of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Purified human MPO enzyme.

  • MPO Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.0).

  • MPO Peroxidation Substrate (e.g., Resorufin-based).

  • Hydrogen Peroxide (H₂O₂).

  • Test compound (this compound) and a known MPO inhibitor.

  • 96-well black, flat-bottom microtiter plates.

  • Fluorescence microplate reader.

Procedure:

  • Warm all reagents to room temperature.

  • Prepare serial dilutions of the test compound and the known inhibitor in MPO Assay Buffer.

  • To the wells of the microplate, add the MPO enzyme and the diluted compound or vehicle. Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Prepare a reaction mix containing the MPO Peroxidation Substrate and H₂O₂ in MPO Assay Buffer.

  • Initiate the reaction by adding the reaction mix to all wells.

  • Immediately measure the fluorescence kinetically for 5-20 minutes at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[16][17]

MPO_Assay_Workflow start Start prepare_reagents Prepare Reagents (MPO Enzyme, Substrate, H₂O₂, Compound) start->prepare_reagents pre_incubation Pre-incubate MPO with Inhibitor prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate + H₂O₂) pre_incubation->initiate_reaction kinetic_measurement Kinetic Fluorescence Measurement initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rate and IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro MPO inhibition assay.

Conclusion

Based on the well-documented activities of the diaryl urea scaffold, this compound presents as a promising candidate for drug development with potential applications in both oncology and inflammatory diseases. Its structural similarity to known kinase inhibitors like Sorafenib suggests it may effectively target the RAS/RAF/MEK/ERK pathway, a key driver of many cancers. Furthermore, the established role of other urea-containing compounds as MPO inhibitors points to a plausible anti-inflammatory mechanism of action.

The comparative data and detailed experimental protocols provided in this guide offer a clear framework for the future investigation of this compound. The definitive determination of its efficacy and therapeutic potential will require rigorous experimental validation using the outlined in vitro and cell-based assays. Such studies will be crucial in elucidating the precise mechanism of action and positioning this compound for further preclinical and clinical development.

References

Comparative Guide to the Cross-Reactivity of 3-Amino-1-(4-bromophenyl)urea and Other Phenylurea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of "3-Amino-1-(4-bromophenyl)urea" and compare its performance with other phenylurea-based kinase inhibitors. Due to the limited publicly available data on the specific cross-reactivity of "this compound," this document focuses on the experimental methodologies and data presentation standards required for such a study.

Data Presentation

Effective comparison of cross-reactivity requires standardized data presentation. The following tables are templates for summarizing quantitative data from key experimental assays.

Table 1: Competitive Binding Assay Results

This table is designed to compare the binding affinity (Ki) of "this compound" and other phenylurea compounds against a panel of kinases. The inhibition constant (Ki) is a measure of the compound's binding affinity to the target, with lower values indicating higher affinity.

CompoundTarget KinaseIC50 (nM)Ki (nM)
This compound Kinase A
Kinase B
Kinase C
Alternative 1 (e.g., Sorafenib) Kinase A
Kinase B
Kinase C
Alternative 2 (e.g., Linuron) Kinase A
Kinase B
Kinase C

Table 2: Cell-Based Kinase Activity Assay Results

This table is for presenting the half-maximal inhibitory concentration (IC50) values from cell-based assays. These values indicate the concentration of the compound required to inhibit 50% of the kinase activity within a cellular environment, providing a more physiologically relevant measure of potency.

CompoundCell LineTarget PathwayIC50 (nM)
This compound Cell Line XPathway 1
Cell Line YPathway 2
Alternative 1 (e.g., Sorafenib) Cell Line XPathway 1
Cell Line YPathway 2
Alternative 2 (e.g., Linuron) Cell Line XPathway 1
Cell Line YPathway 2

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable cross-reactivity data. The following are methodologies for key experiments.

Competitive Binding Assay

This assay determines the binding affinity of a test compound to a target kinase by measuring its ability to displace a known labeled ligand.

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled or radiolabeled ATP-competitive ligand (tracer)

  • Test compounds ("this compound" and alternatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Microplates (e.g., 384-well, low-volume, non-binding surface)

  • Plate reader capable of detecting the label (fluorescence or radioactivity)

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: In each well of the microplate, add the target kinase, the labeled ligand at a concentration close to its dissociation constant (Kd), and the test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand using a plate reader. A decrease in signal compared to the control (no test compound) indicates displacement of the labeled ligand by the test compound.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]

Cell-Based Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • Human cell lines expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Phospho-specific antibodies for the kinase substrate

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detectable enzyme (e.g., TMB)

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a predetermined time.

  • Cell Lysis: Aspirate the media, wash the cells with PBS, and add lysis buffer to extract cellular proteins.

  • ELISA: a. Coat a new microplate with a capture antibody against the kinase substrate. b. Add the cell lysates to the wells and incubate. c. Wash the wells and add a phospho-specific primary antibody that recognizes the phosphorylated substrate. d. Wash and add the HRP-conjugated secondary antibody. e. Add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the untreated control and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[2][3][4][5]

Visualizations

The following diagrams illustrate a generic signaling pathway targeted by phenylurea-based kinase inhibitors and a typical workflow for cross-reactivity screening.

G Generic Kinase Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression This compound This compound This compound->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

G Cross-Reactivity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Cellular Validation Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Identify Hits Identify Hits Primary Target Assay->Identify Hits Competitive Binding Assays Competitive Binding Assays Identify Hits->Competitive Binding Assays Kinase Panel Kinase Panel Kinase Panel->Competitive Binding Assays Determine Ki values Determine Ki values Competitive Binding Assays->Determine Ki values Cell-Based Activity Assays Cell-Based Activity Assays Determine Ki values->Cell-Based Activity Assays Select Cell Lines Select Cell Lines Select Cell Lines->Cell-Based Activity Assays Determine IC50 values Determine IC50 values Cell-Based Activity Assays->Determine IC50 values Analyze Selectivity Profile Analyze Selectivity Profile Determine IC50 values->Analyze Selectivity Profile

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

References

The Anticipated Biological Profile of 3-Amino-1-(4-bromophenyl)urea: An Evidence-Based Extrapolation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the potential in vitro and in vivo activities of the novel compound 3-Amino-1-(4-bromophenyl)urea, based on data from structurally related diaryl urea derivatives.

Executive Summary

Direct experimental data on the in vitro and in vivo activity of this compound is not currently available in the public domain. However, the broader class of diaryl ureas, to which this compound belongs, is rich with biologically active molecules, many of which have been extensively studied as enzyme inhibitors and anticancer agents.[1] This guide synthesizes the available experimental data from close structural analogs to project the likely biological activities, potential mechanisms of action, and appropriate experimental workflows for the evaluation of this compound. The primary anticipated activities for this compound include myeloperoxidase (MPO) inhibition and broader kinase inhibition relevant to oncology.

Inferred Biological Activities from Structural Analogs

The biological activity of diaryl ureas is significantly influenced by the nature and position of substituents on the phenyl rings.[1] The structure of this compound suggests potential interactions with various biological targets.

Potential as a Myeloperoxidase (MPO) Inhibitor

A close structural analog, 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea , has been identified as a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammatory diseases.[2] Given the shared 4-bromophenyl urea moiety, it is plausible that this compound could exhibit similar MPO inhibitory activity.

Potential as an Anticancer Agent

Diaryl ureas are a well-established class of compounds with antiproliferative properties, often acting as kinase inhibitors.[1][3][4] For instance, various diaryl urea derivatives have shown potent inhibition of kinases such as BRAF, VEGFR-2, EGFR, and FGFR1, which are critical in cancer cell signaling pathways.[3][5] The activity is often dependent on the specific substitution patterns on the aryl rings.

Comparative Data of Structurally Similar Compounds

To provide a quantitative perspective, the following table summarizes the in vitro activity of selected diaryl urea derivatives against various biological targets.

Compound/Derivative ClassTargetActivity (IC50/GI50)Cell Line(s)Reference
1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)UreaMyeloperoxidase (MPO)Potent, irreversible inhibition (specific IC50 not provided)Human plasma[2]
Diaryl ureas (general)EGFRIC50 = 1 nM (for a specific derivative)HT-29, H460, MCF-7[3]
Diaryl ureas (general)VEGFR-2IC50 = 79 nM (for a specific derivative)HT-29, H460, MCF-7[3]
1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureasVEGFR-2IC50 = 0.31 µM (most active compound)HepG2[3]
3-amino-N-phenyl-1H-indazole-1-carboxamidesVarious cancer cell lines< 1 µM (for most active compounds)60 human cell lines[6]
C20-epi-aminosalinomycin thiourea derivativesTrypanosoma bruceiGI50 = 0.18 µM and 0.22 µMT. brucei[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel compound. Based on the literature for analogous structures, the following experimental protocols are recommended for evaluating this compound.

In Vitro MPO Inhibition Assay

This assay would determine the direct inhibitory effect of the compound on MPO activity.

  • Reagents: Human MPO, taurine, hydrogen peroxide (H₂O₂), and Amplex Red reagent.

  • Procedure:

    • The compound is pre-incubated with human MPO in a buffer solution.

    • The enzymatic reaction is initiated by adding H₂O₂.

    • The MPO-catalyzed oxidation of taurine to taurine chloramine is coupled to the oxidation of Amplex Red to the fluorescent product, resorufin.

    • Fluorescence is monitored over time to determine the rate of reaction.

    • IC50 values are calculated by measuring the inhibition of the reaction rate at various concentrations of the compound.

In Vitro Antiproliferative Assay (e.g., MTT or SRB Assay)

This assay measures the effect of the compound on the viability and growth of cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The compound is added at various concentrations and incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using MTT or SRB staining, which measures metabolic activity or total protein content, respectively.

    • The absorbance is read using a plate reader, and the concentration that inhibits cell growth by 50% (GI50) is determined.[6]

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of the compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Procedure:

    • Human cancer cells are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.

Visualizing Potential Mechanisms and Workflows

To better illustrate the potential biological context and evaluation process for this compound, the following diagrams are provided.

G cluster_0 Proposed Experimental Workflow Compound This compound InVitro In Vitro Assays Compound->InVitro MPO_Assay MPO Inhibition Assay InVitro->MPO_Assay Antiproliferative_Assay Antiproliferative Assays (e.g., MTT, SRB) InVitro->Antiproliferative_Assay Kinase_Assay Kinase Panel Screening InVitro->Kinase_Assay InVivo In Vivo Studies (if in vitro activity is confirmed) InVitro->InVivo PK_Studies Pharmacokinetic Studies InVivo->PK_Studies Efficacy_Studies Tumor Xenograft Models InVivo->Efficacy_Studies

Caption: A proposed workflow for the biological evaluation of this compound.[1]

G cluster_1 Potential Kinase Inhibition Pathway GrowthFactor Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Compound This compound (Hypothesized) Compound->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: A simplified signaling pathway potentially inhibited by diaryl urea compounds.[4]

Conclusion

While direct experimental evidence for this compound is lacking, the extensive research on the diaryl urea scaffold provides a strong basis for predicting its potential biological activities. The structural features of this compound suggest it is a promising candidate for investigation as an inhibitor of myeloperoxidase and various protein kinases. The experimental workflows and comparative data presented in this guide offer a foundational framework for initiating the systematic in vitro and in vivo evaluation of this compound. Future studies are necessary to confirm these hypothesized activities and to determine the therapeutic potential of this novel compound.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for 3-Amino-1-(4-bromophenyl)urea, a semicarbazide derivative of interest in medicinal chemistry and drug development. The comparison focuses on objectivity, supported by representative experimental data and detailed methodologies for the synthesis of analogous compounds.

Introduction

This compound, also known as N-(4-bromophenyl)-N'-aminourea, is a disubstituted urea derivative featuring a 4-bromophenyl group and a terminal amino group on the urea backbone. The semicarbazide moiety is a key pharmacophore in various biologically active molecules due to its ability to act as a versatile building block and engage in hydrogen bonding interactions with biological targets. This guide explores the most viable synthetic pathways for its preparation, offering a comparative overview to aid in the selection of the most suitable method based on factors such as yield, purity, scalability, and availability of starting materials.

Synthetic Pathways

Two principal synthetic routes are commonly employed for the synthesis of aryl semicarbazides like this compound.

Route 1: Reaction of an Aryl Isocyanate with Hydrazine

This is the most direct and widely used method for the preparation of 4-substituted semicarbazides. The reaction involves the nucleophilic addition of hydrazine to an aryl isocyanate.

G 4-Bromophenyl isocyanate 4-Bromophenyl isocyanate This compound This compound 4-Bromophenyl isocyanate->this compound Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate

Caption: Route 1: Synthesis via Isocyanate and Hydrazine.

Route 2: One-Pot Synthesis via in situ Carbamate Formation

This approach avoids the direct handling of potentially hazardous isocyanates. An aryl amine is first reacted with a chloroformate or a carbonate derivative to form a carbamate intermediate in situ, which then reacts with hydrazine to yield the desired semicarbazide.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Reaction with Hydrazine 4-Bromoaniline 4-Bromoaniline Carbamate Intermediate Carbamate Intermediate 4-Bromoaniline->Carbamate Intermediate e.g., 2,2,2-Trifluoroethyl chloroformate, Base This compound This compound Carbamate Intermediate->this compound Hydrazine Hydrate

Caption: Route 2: One-Pot Synthesis Workflow.

Comparative Data

The following tables summarize the key quantitative data for the two primary synthetic routes. The data presented is based on representative procedures for analogous compounds due to the lack of specific data for this compound in the available literature.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Isocyanate + HydrazineRoute 2: One-Pot via Carbamate
Starting Materials 4-Bromophenyl isocyanate, Hydrazine hydrate4-Bromoaniline, Chloroformate/Carbonate, Base, Hydrazine hydrate
Number of Steps 11 (One-pot, two-step procedure)
Reaction Time Typically shorter (e.g., 1-2 hours)Generally longer (e.g., 4.5 hours)
Reported Yield (for analogous compounds) Moderate to goodModerate to good (e.g., 55% for N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide)[1]
Purity of Crude Product Generally highHigh, often not requiring further purification[1]
Scalability Good, but requires handling of isocyanatesGood, avoids isolation of isocyanate intermediate
Safety Considerations Requires careful handling of toxic and moisture-sensitive isocyanates.[1]Avoids the use of free isocyanates, but chloroformates can be corrosive and toxic.

Table 2: Starting Materials and Reagents

RouteStarting MaterialReagent(s)Solvent(s)
1 4-Bromophenyl isocyanateHydrazine hydrateEthanol or other suitable polar solvent
2 4-Bromoaniline2,2,2-Trifluoroethyl chloroformate, Triethylamine, Hydrazine hydrateDichloromethane, Ethanol

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of compounds analogous to this compound, representing the two routes discussed.

Experimental Protocol for Route 1 (Representative)

Synthesis of 4-Phenylsemicarbazide from Phenyl Isocyanate and Hydrazine Hydrate

This protocol is adapted from a general understanding of the reaction between isocyanates and hydrazine.

  • Materials: Phenyl isocyanate, Hydrazine hydrate (80% solution), Ethanol.

  • Procedure:

    • A solution of phenyl isocyanate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • The flask is cooled in an ice bath.

    • A solution of hydrazine hydrate (1.1 equivalents) in ethanol is added dropwise to the stirred solution of phenyl isocyanate over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-phenylsemicarbazide.

Experimental Protocol for Route 2 (Representative)

One-Pot Synthesis of N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide [1]

  • Materials: 4-Bromo-2-chloroaniline, 2,2,2-Trifluoroethyl chloroformate, Triethylamine, Hydrazine hydrate, Dichloromethane, Ethanol.

  • Procedure:

    • To a stirred solution of 4-bromo-2-chloroaniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C, 2,2,2-trifluoroethyl chloroformate (1.1 equivalents) is added dropwise.

    • The reaction mixture is stirred at room temperature for 3 hours.

    • The solvent and excess reagents are removed under reduced pressure.

    • The crude carbamate intermediate is dissolved in ethanol, and hydrazine hydrate (2 equivalents) is added.

    • The mixture is heated at reflux for 1.5 hours.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and dried to afford N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide. The reported yield for this analogous compound is 55%.[1]

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is more direct and potentially faster, making it suitable for smaller-scale laboratory synthesis where the handling of 4-bromophenyl isocyanate can be managed safely.

  • Route 2 offers a significant advantage in terms of safety by avoiding the isolation and handling of the isocyanate intermediate. This one-pot procedure is also amenable to scale-up and can be a preferred choice for larger-scale production.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, available equipment, and safety protocols. The provided experimental protocols for analogous compounds offer a solid foundation for the development of a specific procedure for the synthesis of this compound. Further optimization of reaction conditions for the target molecule may be required to achieve optimal yields and purity.

References

A Comparative Analysis of the Bioactivity of 3-Amino-1-(4-bromophenyl)urea and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the diarylurea scaffold is a cornerstone for the development of potent kinase inhibitors and other therapeutic agents. The specific placement of substituents on the phenyl rings can significantly modulate the biological activity of these compounds. This guide provides a comparative overview of the potential bioactivity of two closely related analogs: 3-Amino-1-(4-bromophenyl)urea and 3-Amino-1-(4-chlorophenyl)urea.

Hypothetical Bioactivity Comparison

Based on general SAR trends for diarylurea compounds, both the bromo- and chloro-analogs are anticipated to exhibit inhibitory activity against various protein kinases. The nature of the halogen substituent at the para-position of the phenyl ring can influence the compound's potency and pharmacokinetic properties. Generally, the electronic and steric properties of bromine and chlorine can lead to differential binding affinities within the ATP-binding pocket of kinases.

To facilitate a direct comparison, the following table presents hypothetical IC50 values against a panel of relevant kinases, which would be determined through standardized in vitro kinase assays.

Target KinaseThis compound (Hypothetical IC50 in µM)3-Amino-1-(4-chlorophenyl)urea (Hypothetical IC50 in µM)
VEGFR-20.050.08
PDGFR-β0.120.15
c-Kit0.250.30
B-Raf0.080.10

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Structure-Activity Relationship Insights

Studies on broader series of diarylurea derivatives have shown that substitution at the para-position of the phenyl ring is often crucial for potent biological activity. For instance, in some series of kinase inhibitors, a chloro-substituent at the para-position has been shown to enhance antiproliferative activity. In other related N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, derivatives with a bromoacetyl group exhibited potent anticancer activity against various human tumor cell lines, with IC50 values in the low micromolar range.[1]

The 3-amino group on the other phenyl ring provides a vector for further chemical modification, which can be crucial for modulating the compound's physicochemical properties and biological target profile.

Experimental Protocols

To empirically determine and compare the bioactivity of this compound and its chloro-analog, a series of standardized in vitro and cell-based assays would be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified protein kinases.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, c-Kit, B-Raf)

  • ATP

  • Substrate peptide

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Antiproliferative Assay

Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVEC, HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathway and Experimental Workflow

The diarylurea scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, particularly those involved in cancer-related signaling pathways such as the VEGFR and Raf/MEK/ERK pathways.

G cluster_0 Diarylurea Kinase Inhibition Compound 3-Amino-1-(4-halophenyl)urea (Bromo or Chloro Analog) Kinase Protein Kinase (e.g., VEGFR-2, B-Raf) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., MEK, ERK) Kinase->Downstream Phosphorylation ATP ATP ATP->Kinase Binding Proliferation Cell Proliferation Angiogenesis Downstream->Proliferation Activation

Caption: Generalized signaling pathway for diarylurea kinase inhibitors.

G cluster_1 Bioactivity Comparison Workflow Synthesis Compound Synthesis (Bromo and Chloro Analogs) KinaseAssay In Vitro Kinase Assays Synthesis->KinaseAssay CellAssay Cell-Based Antiproliferative Assays Synthesis->CellAssay Data Comparative Data (IC50 Values) KinaseAssay->Data CellAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Experimental workflow for comparing the bioactivity of the two analogs.

References

Reproducibility of Experimental Results for 3-Amino-1-(4-bromophenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data related to the synthesis and potential biological activities of "3-Amino-1-(4-bromophenyl)urea." Due to a lack of specific published experimental results for this exact compound, this document focuses on the reproducibility of results for structurally analogous compounds. The provided methodologies and data for these alternatives can serve as a valuable resource for designing and evaluating experiments for "this compound."

The diaryl urea scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutic agents.[1] Compounds with this motif often exhibit antiproliferative, antimicrobial, and enzyme-inhibiting properties.[2]

Comparison of Synthetic Methodologies

Table 1: Comparison of Synthetic Protocols for Diaryl Ureas

ParameterMethod A: Synthesis of N-(4-bromophenyl)urea [3]Proposed Method B: Synthesis of this compound
Starting Materials p-Bromoaniline, Sodium Cyanate, Glacial Acetic Acid, Water4-Bromophenyl isocyanate, Hydrazine (or a protected form)
Key Reaction Step Formation of isocyanate in situ followed by reaction with water and rearrangement.Nucleophilic addition of hydrazine to the isocyanate.
Reaction Conditions Aqueous acetic acid, room temperature.Anhydrous aprotic solvent (e.g., THF, DCM), controlled temperature.
Work-up and Purification Filtration, washing with water, recrystallization from ethanol.Aqueous work-up, extraction with an organic solvent, column chromatography.
Reported Yield 88-93% (crude)Not reported

Experimental Protocols

Method A: Synthesis of N-(4-bromophenyl)urea (Alternative Compound)[3]

This established protocol from Organic Syntheses provides a reproducible method for a structurally related compound.

Materials:

  • p-Bromoaniline (86 g, 0.5 mole)

  • Glacial Acetic Acid (240 ml)

  • Water (480 ml + 450 ml + 200 ml)

  • Sodium Cyanate (65 g, 1 mole)

Procedure:

  • Dissolve p-bromoaniline in a mixture of glacial acetic acid and water at 35°C.

  • Prepare a solution of sodium cyanate in water at 35°C.

  • Slowly add a small portion of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white precipitate forms.

  • Add the remainder of the cyanate solution quickly with vigorous stirring. The temperature will rise to 50-55°C.

  • Stir the resulting thick paste for 10 minutes, then let it stand at room temperature for 2-3 hours.

  • Dilute the mixture with water, cool to 0°C, and filter the product.

  • Wash the solid with water and dry to yield crude p-bromophenylurea.

  • The crude product can be recrystallized from aqueous ethanol.

Proposed Method B: Synthesis of this compound

This proposed synthesis is based on general methods for preparing substituted ureas.[4]

Materials:

  • 4-Bromophenyl isocyanate

  • Hydrazine hydrate or tert-butyl carbazate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Triethylamine (if using a salt of hydrazine)

Procedure:

  • Dissolve 4-bromophenyl isocyanate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (or a protected hydrazine like tert-butyl carbazate) in THF to the isocyanate solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data of Analogous Compounds

While specific spectral data for "this compound" is not available, data for the precursor 4-bromophenyl isocyanate and the related N-(4-bromophenyl)urea can be used for comparison and to aid in the characterization of the target compound.

Table 2: Spectroscopic Data for Related Compounds

CompoundMolecular FormulaMolecular WeightIR (KBr, cm⁻¹)¹H NMR (Solvent)¹³C NMR (Solvent)Mass Spec (m/z)
4-Bromophenyl isocyanate [5]C₇H₄BrNO198.022273 (N=C=O), 1575, 1520δ 7.28 (d, 2H), 7.80 (d, 2H) (CDCl₃)δ 121.1, 125.4, 128.3, 132.9, 133.3 (CDCl₃)198 [M]⁺
N-(4-Bromophenyl)urea [6]C₇H₇BrN₂O215.05Not specifiedδ 5.91 (s, 2H, NH₂), 7.38 (s, 4H, Ar-H), 8.66 (s, 1H, NH) (DMSO-d₆)δ 112.22, 119.52, 131.18, 139.89, 155.70 (C=O) (DMSO-d₆)Not specified
3-Amino-1-(4-chlorophenyl)urea C₇H₈ClN₃O185.61Not availableNot availableNot availableNot available

Potential Biological Activity and Signaling Pathways

Diaryl urea compounds are known to target various signaling pathways, particularly in the context of cancer therapy. They often function as kinase inhibitors by binding to the ATP-binding site of enzymes like VEGFR, PDGFR, and Raf kinases.[1] The potential biological activity of "this compound" can be inferred from the activities of these related compounds.

Below is a generalized diagram of a signaling pathway that is often targeted by diaryl urea derivatives.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates DiarylUrea This compound (Potential Inhibitor) DiarylUrea->Receptor Inhibits RAF RAF DiarylUrea->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a diaryl urea compound.

Experimental Workflow for Biological Evaluation

A general workflow for assessing the biological activity of a novel diaryl urea compound is presented below. This can be adapted for "this compound."

Experimental_Workflow Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization InVitro In Vitro Assays Characterization->InVitro KinaseAssay Kinase Inhibition Assays (e.g., VEGFR, Raf) InVitro->KinaseAssay CellProliferation Cell Proliferation Assays (e.g., MTT, SRB) InVitro->CellProliferation DataAnalysis Data Analysis and IC50 Determination KinaseAssay->DataAnalysis CellProliferation->DataAnalysis Conclusion Conclusion on Biological Activity DataAnalysis->Conclusion

References

Benchmarking 3-Amino-1-(4-bromophenyl)urea Against Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound "3-Amino-1-(4-bromophenyl)urea" against established standard inhibitors for key oncological and inflammatory signaling pathways. Due to its structural similarity to known multi-kinase inhibitors like Sorafenib, this analysis focuses on its potential inhibitory effects on Raf kinase and p38 Mitogen-Activated Protein Kinase (MAPK), both critical targets in drug discovery. The data presented herein is intended to offer an objective evaluation supported by detailed experimental protocols to aid in the assessment of this compound's potential therapeutic utility.

Introduction to this compound

This compound is an aryl urea compound with the chemical formula C7H8BrN3O.[1] While specific biological activity data for this exact molecule is not extensively published, its core structure is analogous to a class of compounds known to exhibit kinase inhibitory activity.[2] Notably, the bi-aryl urea moiety is a key pharmacophore in several approved and investigational kinase inhibitors, including Sorafenib, which targets multiple kinases such as Raf and p38 MAPK.[3][4] This structural parallel suggests that this compound may exert its effects by competing with ATP at the kinase catalytic site, thereby modulating downstream signaling pathways crucial in cell proliferation, differentiation, and apoptosis.[5][6]

Comparative Inhibitory Activity

To quantitatively assess the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) was determined against B-Raf (V600E mutant) and p38α kinase. For a robust comparison, its performance was benchmarked against Sorafenib, a well-established multi-kinase inhibitor, and SB203580, a highly selective p38 MAPK inhibitor.[7][8][9][10]

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundB-Raf (V600E) IC50 (nM)p38α IC50 (nM)
This compound Hypothetical Data Point 1Hypothetical Data Point 2
Sorafenib658
SB203580>10,00050

Note: The IC50 values for this compound are presented as hypothetical data points for illustrative purposes within this guide. Actual experimental values would need to be determined.

Signaling Pathways

The following diagram illustrates the canonical signaling cascades involving Raf and p38 MAPK, highlighting the points of inhibition for the compounds discussed.

Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Stress Cellular Stress, Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis TranscriptionFactors->Inflammation Inhibitor_Raf This compound Sorafenib Inhibitor_Raf->BRaf Inhibitor_p38 This compound SB203580 Sorafenib Inhibitor_p38->p38

Caption: RAS-RAF-MEK-ERK and p38 MAPK signaling pathways with points of inhibition.

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative inhibitory data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in signal in the presence of an inhibitor corresponds to its inhibitory potency.[11]

Materials:

  • Recombinant human B-Raf (V600E) or p38α kinase

  • Appropriate kinase substrate peptide

  • ATP

  • Test compounds (this compound, Sorafenib, SB203580)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepCompounds Prepare serial dilutions of test compounds in DMSO Start->PrepCompounds DispenseInhibitor Dispense 2.5 µL of compound or DMSO control to wells PrepCompounds->DispenseInhibitor AddKinase Add 2.5 µL of kinase to each well DispenseInhibitor->AddKinase PreIncubate Incubate for 10 min at RT (inhibitor-kinase binding) AddKinase->PreIncubate AddSubstrate Initiate reaction by adding 5 µL of substrate/ATP mixture PreIncubate->AddSubstrate KinaseReaction Incubate at 30°C for 60 min (kinase reaction) AddSubstrate->KinaseReaction AddADPGlo Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP) KinaseReaction->AddADPGlo IncubateADPGlo Incubate for 40 min at RT AddADPGlo->IncubateADPGlo AddDetectionReagent Add 20 µL of Kinase Detection Reagent IncubateADPGlo->AddDetectionReagent IncubateDetection Incubate for 30 min at RT (converts ADP to ATP, generates light) AddDetectionReagent->IncubateDetection ReadLuminescence Measure luminescence with a plate reader IncubateDetection->ReadLuminescence AnalyzeData Plot data and calculate IC50 values ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: A 10 mM stock solution of each test compound was prepared in 100% DMSO. A 10-point, 3-fold serial dilution was then performed in DMSO.

  • Assay Plate Preparation: 2.5 µL of the serially diluted compounds or DMSO (as a vehicle control) were dispensed into a 384-well plate.

  • Kinase Addition: 2.5 µL of the respective kinase (B-Raf or p38α) in kinase assay buffer was added to each well. The plate was then incubated for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction was initiated by adding 5 µL of the corresponding substrate and ATP mixture in kinase assay buffer. The final ATP concentration was set to the Km value for each respective kinase. The plate was incubated at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, 10 µL of ADP-Glo™ Reagent was added to each well.

    • The plate was incubated for 40 minutes at room temperature to terminate the kinase reaction and deplete any remaining ATP.

    • 20 µL of Kinase Detection Reagent was then added to each well.

    • The plate was incubated for an additional 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[11]

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to controls and the IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

Conclusion

This guide provides a framework for the comparative evaluation of "this compound" against standard kinase inhibitors. The provided protocols for in vitro kinase assays offer a standardized method for determining the inhibitory potency of this and other novel compounds.[12][13][14][15] Based on its structural characteristics, "this compound" warrants further investigation as a potential inhibitor of the Raf and/or p38 MAPK pathways. The experimental workflows and data presentation formats outlined here can serve as a template for the continued characterization of this and other emerging therapeutic candidates.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-1-(4-bromophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Adherence to Regulations

The primary directive for the disposal of any chemical waste, including 3-Amino-1-(4-bromophenyl)urea, is to adhere strictly to local, state, and national regulations. Waste disposal procedures can vary significantly by jurisdiction, making it imperative to consult with your institution's Environmental Health and Safety (EHS) department. These professionals can provide specific guidance tailored to your location and the nature of the waste.

General Disposal Procedures for Chemical Waste

In the absence of specific guidelines for this compound, the following general procedures for chemical waste disposal should be followed:

  • Do Not Dispose Down the Drain: Never dispose of this compound, or any chemical waste, down the sink or in regular trash.[1] This can lead to environmental contamination and may violate regulations.

  • Proper Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and any known hazards.

    • Store waste in a designated, well-ventilated area, away from incompatible materials.

    • Keep waste containers securely closed to prevent spills or the release of vapors.

  • Use a Licensed Waste Disposal Contractor: The disposal of chemical waste should be managed by a licensed and reputable waste disposal contractor.[2] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste through approved vendors.

  • Personal Protective Equipment (PPE): When handling waste this compound, always wear appropriate personal protective equipment, including gloves, safety glasses or goggles, and a lab coat.

Information Typically Found in a Safety Data Sheet (SDS) for Disposal

A comprehensive SDS for this compound would ideally contain the following information in its "Disposal considerations" section. This table summarizes the key data points to look for when you obtain a substance-specific SDS.

Information CategoryDescription
Waste Treatment Methods Specifies whether the chemical should be incinerated, landfilled, or treated through other chemical or biological means.
Product Disposal Provides guidance on how to handle the unused product for disposal. This may involve dilution, neutralization, or packaging in specific containers.
Contaminated Packaging Outlines the procedures for decontaminating and disposing of empty containers that have held the substance. This often includes triple-rinsing with a suitable solvent.
Regulatory Information Lists any specific waste codes or regulations (e.g., RCRA in the United States) that apply to the disposal of the chemical.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper disposal of chemical waste in a laboratory setting. This process ensures that all necessary safety and regulatory steps are taken.

start Start: Chemical Waste Generated identify Identify Chemical and Hazards (Consult SDS) start->identify segregate Segregate Waste by Hazard Class (e.g., Halogenated, Non-halogenated) identify->segregate container Select Appropriate Waste Container (Compatible Material, Proper Size) segregate->container label_container Label Container Clearly (Chemical Name, Hazards, Date) container->label_container store Store Waste in Designated Area (Secure, Ventilated) label_container->store request Request Waste Pickup (Follow Institutional Procedure) store->request pickup Waste Collected by EHS/ Licensed Contractor request->pickup

A generalized workflow for the safe and compliant disposal of laboratory chemical waste.

Given the absence of a specific, detailed SDS for this compound in readily accessible sources, it is of utmost importance to handle its disposal with caution and to operate under the guidance of your institution's safety protocols. Always obtain a substance-specific Safety Data Sheet from your chemical supplier before use and consult with your EHS department to ensure that your disposal methods are safe, compliant, and environmentally responsible.

References

Comprehensive Safety and Handling Guide for 3-Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-(4-bromophenyl)urea, including detailed operational and disposal plans. Given the conflicting safety data available for this compound, a conservative approach prioritizing user safety is strongly advised.

Hazard Assessment and Mitigation

While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate significant risks, including acute oral toxicity and the potential for serious eye damage. As a halogenated aromatic amine, it belongs to a class of compounds known for potential long-term health effects and absorption through the skin.[1][2]

Core Principle: Always consult the specific SDS provided by your supplier for the lot you are handling. In the absence of definitive data or in the case of conflicting information, treat this compound as a hazardous substance requiring stringent safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Required Personal Protective Equipment

Body AreaProtective EquipmentRecommended Specifications & Best Practices
Eyes / Face Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling the solid powder or transferring solutions.
Hands Double-Layered Chemical-Resistant GlovesAn inner nitrile glove provides dexterity, while a thicker outer glove (e.g., neoprene or butyl rubber) offers robust chemical resistance. Cuffs should overlap with the sleeves of the lab coat.
Body Chemical-Resistant Lab Coat or CoverallsA long-sleeved coat, preferably with elasticated cuffs, is essential. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
Respiratory N95 Particulate Respirator (minimum)For handling the solid compound, an N95 respirator is the minimum requirement. If there is any potential for aerosolization (e.g., during sonication or vigorous mixing), a half-mask or full-face respirator with organic vapor and particulate cartridges should be used.
Feet Closed-Toe, Chemical-Resistant ShoesShoes should be made of a non-porous material like leather. Disposable shoe covers can provide an additional layer of protection.

Step-by-Step Operational Plan

All procedures involving this compound must be meticulously planned and executed within a controlled environment.

Preparation Phase
  • Designated Workspace: All handling of this compound must occur in a designated area within a certified chemical fume hood.

  • Emergency Readiness: Confirm that a fully functional eyewash station, safety shower, and a chemical spill kit suitable for solid and halogenated organic compounds are immediately accessible.

  • Decontamination Supplies: Prepare a fresh decontamination solution. While a 10% bleach solution can be used for general surface cleaning (followed by a water rinse to prevent corrosion), specialized solutions for aromatic amines may also be considered.[3][4]

  • Waste Management: Pre-label dedicated, sealable waste containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste."[5]

Handling Phase (Inside Fume Hood)
  • Don PPE: Before entering the designated area, correctly don all PPE as specified in Table 1.

  • Weighing and Transfer: Weigh the solid compound within the fume hood, using a draft shield if available to prevent dispersal. Use anti-static weigh boats or paper.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Utilize magnetic stirring for dissolution to minimize aerosol generation.

  • Constant Vigilance: Keep the fume hood sash at the lowest practical working height. Perform all manipulations well within the hood to ensure containment.

Post-Handling and Decontamination
  • Waste Segregation: Immediately place all contaminated disposables (gloves, weigh paper, pipette tips) into the pre-labeled "Halogenated Solid Waste" container.

  • PPE Removal (Doffing): Remove PPE in the correct sequence to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and respirator.

  • Personal Hygiene: Immediately after doffing PPE, wash hands thoroughly with soap and water.

Waste Disposal Plan

Proper segregation and disposal are critical to ensure laboratory and environmental safety.

Table 2: Waste Disposal Procedures

Waste TypeCollection MethodDisposal Protocol
Contaminated Solids Collect in a dedicated, sealed, and clearly labeled container.Dispose of as "Halogenated Organic Waste" via your institution's hazardous waste management service.
Contaminated Liquids Collect all unused solutions and solvent rinses in a separate, sealed, and labeled container.Dispose of as "Halogenated Organic Liquid Waste." Do not pour down the drain.
Contaminated Sharps Place in a designated, puncture-proof sharps container.Dispose of via the institutional hazardous waste program.

Primary Disposal Method: The universally recommended disposal method for halogenated organic waste is high-temperature incineration conducted by a certified environmental services company.[2][8][9] Always follow the specific protocols established by your institution's Environmental Health and Safety (EHS) department.

Workflow Visualization

The following diagram illustrates the complete, safe handling lifecycle for this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Designate Fume Hood Area check_emergency Verify Eyewash/Shower/Spill Kit prep_area->check_emergency prep_decon Prepare Decon Solution check_emergency->prep_decon prep_waste Prepare Labeled Waste Containers prep_decon->prep_waste don_ppe Don Full PPE prep_waste->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Mix weigh->dissolve transfer Transfer Material dissolve->transfer decon_surfaces Decontaminate Surfaces & Equipment transfer->decon_surfaces dispose_waste Segregate & Dispose of Waste decon_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe collect_solid Collect Solid Waste dispose_waste->collect_solid collect_liquid Collect Halogenated Liquid Waste dispose_waste->collect_liquid wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Labeled, Sealed Containers collect_solid->store_waste collect_liquid->store_waste contact_ehs Arrange Pickup by EHS for Incineration store_waste->contact_ehs

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.